4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine
Description
Properties
IUPAC Name |
4-(5-bromo-2-fluorophenyl)sulfonylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO3S/c11-8-1-2-9(12)10(7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOSOAGPJMFZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine, a compound of interest in contemporary medicinal chemistry. This document will delve into its fundamental molecular characteristics, logical synthetic pathways, and its potential applications, grounded in the established significance of the morpholine and sulfonamide moieties in drug discovery.
Core Molecular Profile
This compound is a synthetic organic compound characterized by a central benzene ring substituted with bromine and fluorine atoms, a sulfonyl linker, and a terminal morpholine ring.
Molecular Formula and Weight
The chemical structure of this compound dictates its elemental composition and, consequently, its molecular weight.
Table 1: Core Molecular Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁BrFNO₃S |
| Molecular Weight | 324.17 g/mol |
The molecular formula and weight have been calculated based on the compound's structure.
Structural Elucidation
The molecule's architecture is pivotal to its chemical behavior and biological activity. The structure combines several key functional groups, each contributing to its overall properties.
Figure 2: Retrosynthetic approach for the synthesis.
Proposed Experimental Protocol
This protocol is based on standard procedures for the synthesis of arylsulfonamides.
Step 1: Synthesis of 5-Bromo-2-fluorobenzene-1-sulfonyl chloride
The synthesis of the key intermediate, 5-bromo-2-fluorobenzene-1-sulfonyl chloride, can be achieved from 4-bromo-1-fluoro-2-nitrobenzene through a two-step process involving reduction of the nitro group to an amine, followed by diazotization and reaction with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction).
Step 2: Sulfonamide Formation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-bromo-2-fluorobenzene-1-sulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Amine: To this solution, add morpholine (1.1-1.2 equivalents) dropwise at 0 °C. The slight excess of morpholine helps to drive the reaction to completion and neutralize the hydrochloric acid byproduct. Alternatively, a non-nucleophilic base like triethylamine can be added.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove excess morpholine and base, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.
Figure 3: Proposed synthetic reaction.
Rationale and Applications in Drug Discovery
The inclusion of the morpholine moiety in drug candidates is a well-established strategy in medicinal chemistry. [1]Morpholine is considered a "privileged structure" due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of a molecule. [2]
The Role of the Morpholine Moiety
The morpholine ring is often incorporated into drug candidates to:
-
Improve Solubility and Bioavailability: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving aqueous solubility.
-
Enhance Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation.
-
Modulate Lipophilicity: It provides a balance between lipophilicity and hydrophilicity.
The Significance of the Sulfonamide Linker
The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, and anticancer drugs. It can act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.
Potential Therapeutic Targets
Given the structural features of this compound, it could be investigated as a potential inhibitor of various enzymes or receptors. The specific substitution pattern on the phenyl ring allows for further modification to optimize binding affinity and selectivity for a particular target. For instance, compounds with similar structural motifs have been explored as endothelin receptor antagonists. [3]
Physicochemical and Spectroscopic Data (Predicted)
While experimental data for this specific compound is not available in public databases, its properties can be predicted based on its structure.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
| LogP | ~2.5 |
| Topological Polar Surface Area (TPSA) | 54.9 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the substituted phenyl ring and the methylene protons of the morpholine ring. The morpholine protons would likely appear as two multiplets in the 3-4 ppm region.
-
¹³C NMR: The carbon NMR would display signals for the ten carbon atoms in the molecule, with the aromatic carbons appearing in the 110-160 ppm range and the morpholine carbons in the 40-70 ppm range.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine.
Conclusion and Future Directions
This compound represents a molecule with significant potential in the field of drug discovery. Its synthesis is achievable through well-established chemical transformations. The combination of the privileged morpholine scaffold with a substituted phenylsulfonamide core provides a versatile platform for the development of novel therapeutic agents. Further research is warranted to synthesize this compound, confirm its physicochemical properties, and evaluate its biological activity against a range of potential targets. The insights gained from such studies could pave the way for the discovery of new and effective medicines.
References
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Bolli, M. H., Boss, C., Binkert, C., Buchmann, S., Bur, D., Gatfield, J., ... & Treiber, A. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
-
Rekha, R., et al. (2023). Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one. ResearchGate. [Link]
-
Gaignard, P., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. National Institutes of Health. [Link]
-
Singh, G., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]
-
PubChem. (n.d.). 4-((4-Fluorophenyl)sulfonyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
-
PubChem. (n.d.). (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Aguila, S., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. [Link]
-
Ahmed, A., et al. (2021). Synthesis and In Vitro Antibacterial Activity of Morpholine Derived Benzenesulphonamides. ResearchGate. [Link]
-
Al-Ostath, A., et al. (2021). 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. ResearchGate. [Link]
-
SpectraBase. (n.d.). 2-(5-bromo-2-hydroxyphenyl)-2,3-dihydro-3-(p-fluorophenyl)-4(1H)quinazolinone. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (5-Bromo-2-Chlorophenyl)(4-(((S)-Tetrahydrofuran-3-Yl)Oxy)Phenyl)Methanol. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(4-Bromophenyl)morpholine. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Morpholinepropionic acid, methyl ester. Retrieved from [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the In Silico Screening of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine
Executive Summary
The journey of a drug from a novel chemical entity to a clinical candidate is fraught with challenges, high costs, and significant attrition rates. In silico screening has emerged as an indispensable strategy to mitigate these risks, offering a rapid and cost-effective methodology to prioritize compounds with the highest potential for success.[1][2] This guide presents a comprehensive, technically-grounded workflow for the in silico evaluation of a novel compound, "4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine." As this molecule is not extensively characterized in public literature, this document serves as a practical case study on how to approach a new chemical entity from the ground up. We will navigate the critical stages of computational drug discovery, including initial characterization, target identification through reverse pharmacology, rigorous structure-based virtual screening, and predictive profiling for safety and pharmacokinetic properties. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale, empowering researchers to make informed decisions throughout the discovery pipeline.
Introduction to the Candidate Molecule: this compound
The starting point of any drug discovery campaign is a deep understanding of the lead molecule. For this compound, we begin with a foundational analysis of its physicochemical properties, which are predictive of its "drug-likeness."
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₁BrFNO₃S
-
Canonical SMILES: C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)Br
Physicochemical Profiling: A crucial first pass in evaluating a potential oral drug candidate is to assess its compliance with established guidelines like Lipinski's Rule of Five.[3][4] These rules correlate specific physicochemical parameters with the likelihood of a compound possessing adequate absorption and permeation.[5]
| Property | Predicted Value | Lipinski's Rule of Five Guideline[3][6] | Compliance |
| Molecular Weight | 340.17 g/mol | < 500 Da | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (3 O, 1 N) | ≤ 10 | Yes |
| LogP (Octanol-Water Partition Coefficient) | 1.85 (Predicted) | ≤ 5 | Yes |
Insight: The candidate molecule fully complies with Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for oral bioavailability. Its moderate lipophilicity (LogP < 5) is a good indicator for balancing membrane permeability with aqueous solubility.[7] This initial assessment provides the confidence to proceed with more resource-intensive computational studies.
Target Identification: A Reverse Pharmacology Approach
With a novel compound, the primary challenge is identifying its biological target(s).[8] Instead of screening the compound against a known target, we employ "target fishing" or "reverse docking" strategies, which invert the process: the compound is screened against a vast library of known protein structures to find potential binding partners.[9][10][11]
The rationale is to leverage the structural information of the entire human proteome to generate testable hypotheses about the molecule's mechanism of action. This is a data-driven approach to move from a chemical structure to a biological function.[10]
// Set max width graph [size="7.6,5"]; } dot Caption: Target identification workflow using reverse docking.
Protocol 2.1: Reverse Docking for Target Fishing
-
Ligand Preparation:
-
Generate the 3D coordinates of this compound using a molecular builder (e.g., Avogadro, ChemDraw).
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.
-
Assign partial charges (e.g., Gasteiger charges).
-
-
Target Database Preparation:
-
Utilize a curated database of high-quality, druggable protein structures. A common source is the Protein Data Bank (PDB).
-
For each protein, prepare the structure by removing water and other heteroatoms, adding polar hydrogens, and defining the binding pocket. Many reverse docking servers pre-process these structures.
-
-
Execution of Reverse Docking:
-
Submit the prepared ligand to a reverse docking server (e.g., CRDS, TarFisDock).[9]
-
These platforms automate the process of docking the ligand against thousands of protein targets.[12]
-
Causality: The core principle is that a ligand is more likely to bind to a protein if it fits well within its binding site and forms favorable non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts), resulting in a lower (more favorable) docking score.[13]
-
-
Analysis and Prioritization:
-
Retrieve the ranked list of potential protein targets based on their docking scores.
-
Apply a consensus scoring approach if available. Different docking programs use different scoring functions, and a consensus can reduce bias and improve the reliability of predictions.[9]
-
Perform pathway analysis on the top-ranked targets (e.g., using KEGG or Reactome) to see if they cluster in specific signaling pathways, which can provide clues to the compound's broader biological effects.
-
Self-Validation: The trustworthiness of this step comes from statistical enrichment. A truly active compound will show consistently high scores against a family of related proteins (e.g., multiple kinases) rather than a random assortment of unrelated targets. This provides internal validation for the generated hypothesis.
Structure-Based Virtual Screening and Molecular Docking
Assuming the target fishing in Section 2 hypothetically identified Epidermal Growth Factor Receptor (EGFR) kinase as a high-potential target, the next phase is to perform a more focused and rigorous analysis using molecular docking. This validates the initial hit and elucidates the specific binding mode.[14]
// Set max width graph [size="7.6,5"]; } dot Caption: Workflow for molecular docking simulation.
Protocol 3.1: Molecular Docking with AutoDock Vina
This protocol outlines a standard procedure using the widely adopted AutoDock Tools and AutoDock Vina software.[15][16][17][18]
-
Receptor Preparation:
-
Download the crystal structure of EGFR kinase domain (e.g., PDB ID: 2GS2) from the RCSB PDB.[8]
-
Load the PDB file into AutoDock Tools (ADT).
-
Remove water molecules and any co-crystallized ligands. Rationale: Water molecules can sterically hinder the ligand and are often not conserved, while the original ligand must be removed to make the binding site available.
-
Add polar hydrogens to the protein. Rationale: Hydrogens are essential for correct hydrogen bonding calculations.[15]
-
Add Kollman charges to the protein atoms.
-
Save the prepared receptor in the required PDBQT format.
-
-
Ligand Preparation:
-
Load the 3D structure of this compound into ADT.
-
Detect the rotatable bonds. Rationale: Allowing ligand flexibility is crucial for it to adopt an optimal conformation within the binding site.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation by creating a "grid box" that encompasses the entire active site of EGFR. The dimensions and center of the box are critical parameters.
-
Self-Validation: The grid box should be centered on the position of a known co-crystallized inhibitor to ensure the search space is relevant.
-
-
Running AutoDock Vina:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box coordinates, and the desired exhaustiveness.[16]
-
Expertise: The exhaustiveness parameter controls the computational effort of the search. A higher value (e.g., 32) increases the probability of finding the true energy minimum but requires more time.[16]
-
Execute Vina from the command line: vina --config conf.txt --log log.txt
-
-
Results Analysis:
-
Vina outputs a file with multiple binding poses, ranked by their predicted binding affinity (in kcal/mol).
-
Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Discovery Studio) to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the receptor.
-
Hypothetical Docking Results
| Compound | Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| 4-((5-Bromo-2-fluorophenyl) sulfonyl)morpholine | EGFR | -8.9 | Met793, Leu718, Cys797 |
| Gefitinib (Control) | EGFR | -9.5 | Met793, Leu718, Cys797 |
Insight: A predicted binding affinity of -8.9 kcal/mol is a strong result, suggesting a high-potential interaction. Analysis of the binding pose is critical; observing interactions with key catalytic residues (like the hinge region residue Met793 in EGFR) provides a mechanistic basis for the predicted affinity and builds confidence in the hit.
ADMET Profiling: Predicting Safety and Pharmacokinetics
A potent compound is useless if it is toxic or cannot reach its target in the body. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital step to flag potential liabilities early in the discovery process.[19][20][21]
Protocol 4.1: Web-Based ADMET Prediction
-
Tool Selection: Utilize a comprehensive, free web-based tool such as SwissADME or ADMETlab 2.0.[22] These platforms host a suite of validated machine learning models to predict dozens of properties.[23]
-
Input: Submit the SMILES string of the compound (C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)Br) to the server.
-
Analysis: Collate the output data, paying close attention to key parameters related to bioavailability, metabolism, and toxicity.
Predicted ADMET Profile (Hypothetical Data)
| Parameter | Category | Predicted Value | Interpretation & Rationale |
| GI Absorption | Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | Distribution | No | Unlikely to cross the blood-brain barrier, reducing potential for CNS side effects. |
| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug-drug interactions involving the CYP2D6 enzyme. |
| hERG Inhibitor | Toxicity | Low Risk | Reduced likelihood of cardiotoxicity, a major cause of drug failure. |
| AMES Toxicity | Toxicity | No | Predicted to be non-mutagenic. |
Trustworthiness: While in silico ADMET predictions are not a substitute for experimental assays, they are invaluable for risk assessment. By comparing the profile of our candidate to those of known drugs, we can prioritize compounds with a higher probability of downstream success. Models from platforms like ADMETlab are built on large datasets of experimental results, lending them predictive power.[22]
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
Molecular docking provides a static snapshot of the binding pose. To understand the dynamic behavior and stability of the protein-ligand complex over time, we perform Molecular Dynamics (MD) simulations.[24][25]
Causality: A stable complex, where the ligand remains tightly bound in the active site throughout the simulation, is a strong indicator of a true binding event. Conversely, a ligand that quickly dissociates suggests a transient or non-specific interaction.
// Set max width graph [size="7.6,5"]; } dot Caption: General workflow for Molecular Dynamics simulation.
Protocol 5.1: High-Level MD Simulation with GROMACS
This protocol provides a conceptual overview of the steps involved using GROMACS, a widely used MD engine.[26][27][28]
-
System Preparation:
-
Start with the best-ranked docked pose of the EGFR-ligand complex from Section 3.
-
Use the GROMACS pdb2gmx tool to generate the protein topology based on a chosen force field (e.g., AMBER, CHARMM).[27]
-
Generate the ligand topology and parameters separately (e.g., using a server like CGenFF or ACPYPE).
-
Combine the protein and ligand topologies.
-
Create a simulation box and solvate the complex with a water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system's charge.
-
-
Simulation Execution:
-
Energy Minimization: Perform steepest descent minimization to remove steric clashes.[26]
-
Equilibration: Run two short equilibration phases. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.
-
Production MD: Run the main simulation for a significant duration (e.g., 100-200 nanoseconds) to collect trajectory data.[27]
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot for the ligand indicates it remains in the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions upon ligand binding.
-
Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to identify the most persistent and important interactions.
-
Self-Validation: The primary validation metric is the ligand RMSD. If the ligand's RMSD remains low (< 2-3 Å) relative to the protein backbone after initial equilibration, it provides strong evidence of a stable binding mode. This dynamic validation is a much higher standard of evidence than a static docking score alone.
Conclusion and Forward Look
This guide has systematically detailed a robust in silico workflow for the initial characterization of a novel compound, this compound. By integrating target fishing, molecular docking, ADMET profiling, and molecular dynamics, we have constructed a multi-faceted computational profile of the molecule. The hypothetical results suggest that this compound is a promising candidate for targeting the EGFR kinase domain, exhibiting good drug-like properties, a strong and stable binding affinity, and a favorable preliminary safety profile.
The true power of this in silico process lies in its ability to generate high-confidence, testable hypotheses while efficiently filtering out less promising candidates. The insights gained here provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline: experimental validation through in vitro biochemical and cellular assays.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
-
Simulations Plus. (n.d.). ADMET Predictor®. Retrieved January 23, 2026, from [Link]
-
Lee, A., Lee, K., & Kim, D. (2019). CRDS: Consensus Reverse Docking System for target fishing. Bioinformatics, 35(19), 3843–3845. [Link]
-
Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Computer-Aided Molecular Design, 33(10), 1-28. [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved January 23, 2026, from [Link]
-
Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
-
SCFBio. (n.d.). Lipinski Rule of Five. IIT Delhi. Retrieved January 23, 2026, from [Link]
-
The Scripps Research Institute. (n.d.). Autodock Vina 1.2.0 documentation. Read the Docs. Retrieved January 23, 2026, from [Link]
-
Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved January 23, 2026, from [Link]
-
GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! Retrieved January 23, 2026, from [Link]
-
Luo, M., Wang, X. S., Roth, B. L., Golbraikh, A., & Tropsha, A. (2017). The scoring bias in reverse docking and the score normalization strategy to improve success rate of target fishing. Journal of Chemical Information and Modeling, 57(2), 233-240. [Link]
-
BioSolveIT. (n.d.). In Silico Drug Screening. Retrieved January 23, 2026, from [Link]
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
-
ADMETlab. (n.d.). ADMETlab 2.0. Retrieved January 23, 2026, from [Link]
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved January 23, 2026, from [Link]
-
Drug Target Review. (2022, August 10). Novel streamlined screening method could discover new horizons in chemical reaction design. [Link]
-
InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Principle of virtual target fishing with a reverse docking approach. Retrieved January 23, 2026, from [Link]
-
GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved January 23, 2026, from [Link]
-
Garibaldi, A., et al. (2025). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]
-
Ganesan, A., Coote, M. L., & Collins, J. B. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education, 101(9), 3505-3514. [Link]
-
Florida International University. (n.d.). PyRx Docking Tutorial. Retrieved January 23, 2026, from [Link]
-
Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. [Link]
-
Varghese, F. P., et al. (2021). The impact of in silico screening in the discovery of novel and safer drug candidates. Expert Opinion on Drug Discovery, 16(11), 1219-1237. [Link]
-
St-Gallay, S. (2018). The Rule of 5 - Two decades later. Sygnature Discovery. [Link]
-
EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved January 23, 2026, from [Link]
-
Li, Y., et al. (2023). Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity. Frontiers in Pharmacology, 14, 1264564. [Link]
-
Scarpino, A., et al. (2022). Recent Advances in In Silico Target Fishing. Molecules, 27(3), 994. [Link]
-
Xiong, G., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research, 52(W1), W606-W612. [Link]
-
VLS3D.COM. (n.d.). ADMET predictions. Retrieved January 23, 2026, from [Link]
Sources
- 1. biosolveit.de [biosolveit.de]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 6. Lipinski Rule of Five [scfbio-iitd.res.in]
- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity [frontiersin.org]
- 11. Recent Advances in In Silico Target Fishing [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The scoring bias in reverse docking and the score normalization strategy to improve success rate of target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 17. youtube.com [youtube.com]
- 18. bioinformaticsreview.com [bioinformaticsreview.com]
- 19. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 24. GROMACS Tutorials [mdtutorials.com]
- 25. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 26. m.youtube.com [m.youtube.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
A Technical Guide to 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine: A Versatile Intermediate for Modern Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine, a synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. We delve into its synthesis, physicochemical characteristics, and its strategic application in constructing complex molecules, driven by the orthogonal reactivity of its halogen substituents. This document moves beyond simple procedural outlines to explain the underlying chemical principles and rationale behind experimental choices, offering field-proven insights for practical application in a research and development setting.
Strategic Importance in Medicinal Chemistry
The morpholine heterocycle is a well-established "privileged structure" in drug discovery.[1][2] Its inclusion in a molecule often confers favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and bioavailability.[1][2][3] When this valuable scaffold is attached to a phenylsulfonyl linker, it creates a versatile building block.
The subject of this guide, this compound, is a particularly powerful intermediate. The strategic placement of a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring provides two distinct points for chemical modification. The significant difference in reactivity between the C-Br and C-F bonds under various catalytic conditions allows for selective, stepwise functionalization. This "orthogonal" handle is a key tool for synthetic chemists, enabling the efficient and controlled construction of molecular libraries for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Physicochemical & Spectroscopic Profile
A foundational understanding of a compound's properties is critical for its effective use. The data below is compiled from publicly available databases and supplier information.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1643915-62-1 | [4][5] |
| Molecular Formula | C₁₀H₁₁BrFNO₃S | [4][6] |
| Molecular Weight | 324.17 g/mol | [6] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not consistently reported | N/A |
Typical Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.8-7.9 (dd, 1H), ~7.6-7.7 (m, 1H), ~7.1-7.2 (t, 1H), ~3.75 (t, 4H), ~3.1-3.2 (t, 4H).
-
¹³C NMR (CDCl₃, 101 MHz): Key signals include the fluorine-coupled aromatic carbons and the characteristic morpholine peaks at ~66 ppm and ~46 ppm.
-
¹⁹F NMR (CDCl₃, 376 MHz): A singlet is expected in the typical range for an aryl fluoride.
Synthesis Protocol: Sulfonylation of Morpholine
The most direct and reliable synthesis of this compound involves the reaction of 5-bromo-2-fluorobenzenesulfonyl chloride with morpholine in the presence of a non-nucleophilic base.
Reaction Workflow
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Methodology
Materials:
-
5-Bromo-2-fluorobenzenesulfonyl chloride (1.0 eq)
-
Morpholine (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (to achieve a concentration of ~0.2 M).
-
Reagent Addition: To the stirred solution, add triethylamine (1.5 eq). Subsequently, add morpholine (1.1 eq) dropwise via syringe at room temperature. An ice bath can be used to control any initial exotherm.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the sulfonyl chloride is fully consumed (typically 2-4 hours).
-
Aqueous Work-up:
-
Quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Dry the isolated organic layer over anhydrous MgSO₄.
-
-
Purification & Isolation:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the pure fractions and concentrate in vacuo to yield this compound as a white to off-white solid. Confirm identity and purity via NMR and MS analysis.
-
Rationale Behind Experimental Choices
-
Base Selection: A non-nucleophilic tertiary amine like triethylamine is used to scavenge the HCl generated during the reaction. This prevents the protonation of the morpholine nucleophile and drives the reaction to completion.
-
Stoichiometry: A slight excess of morpholine ensures the complete consumption of the more expensive sulfonyl chloride starting material.
-
Work-up Logic: The initial acid wash removes the excess triethylamine and any remaining morpholine. The subsequent bicarbonate wash removes any residual acidic impurities. The final brine wash aids in the removal of water from the organic layer before drying.
Application as a Versatile Synthetic Intermediate
The primary utility of this compound stems from the ability to perform selective cross-coupling reactions at the C-Br bond, leaving the more robust C-F bond intact for potential subsequent transformations.
Suzuki-Miyaura Cross-Coupling
The C(sp²)-Br bond is highly susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the facile formation of a C-C bond. This is a standard method for introducing new aryl or heteroaryl substituents.[7]
Caption: Suzuki-Miyaura coupling at the C-Br position.
General Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq).[8][9]
-
Add a degassed solvent system, such as 1,4-dioxane/water or toluene/water.
-
Heat the mixture under an inert atmosphere (80-100 °C) until the reaction is complete.
-
Perform a standard aqueous work-up followed by chromatographic purification to isolate the coupled product.
Buchwald-Hartwig Amination
The C-Br bond can also be functionalized to form a C-N bond via the Buchwald-Hartwig amination, providing access to a wide array of substituted aniline derivatives.[10][11]
Caption: Buchwald-Hartwig amination at the C-Br position.
General Protocol:
-
Under an inert atmosphere, combine the starting material (1.0 eq), the desired primary or secondary amine (1.1-1.3 eq), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOtBu).[12][13]
-
Add an anhydrous, degassed solvent like toluene or dioxane.
-
Heat the reaction mixture (80-110 °C) until completion.
-
After cooling, the reaction is typically filtered through a pad of celite to remove catalyst residue, followed by concentration and purification.
Conclusion
This compound is a high-value, strategically designed synthetic intermediate. Its facile, high-yielding synthesis and, more importantly, the orthogonal reactivity of its C-Br and C-F bonds make it an exceptionally useful tool for the rapid and controlled elaboration of complex molecular structures. For drug development professionals and synthetic chemists, mastery of its application provides a reliable pathway to novel chemical entities with desirable pharmacological properties.
References
- Seliger, H., et al. (1997).
-
Chem-Impex. 4-(4-Nitrophenyl)morpholine. Available at: [Link]
- Google Patents. (2023). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
- Rolfs, A., & Liebscher, J. (1998). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses, 75, 173.
- Adeel, M., et al. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2654.
-
PubChem. 4-((4-Fluorophenyl)sulfonyl)morpholine. National Center for Biotechnology Information. Available at: [Link]
- Singh, U. P., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 27(9), 1599-1622.
- Uddin, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Roy, K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistryOpen, 13(1), e202300188.
- Sabbadin, D., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(21), 3545-3564.
- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861.
-
SpectraBase. 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine. Available at: [Link]
-
PubChem. 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. National Center for Biotechnology Information. Available at: [Link]
- K सेमोनोव, D., et al. (2016). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
SpectraBase. 4-[2-bromo-5-(morpholine-4-sulfonyl)thiophene-3-sulfonyl]morpholine. Available at: [Link]
- Lin, S., & Li, Y. (2007).
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-[(5-Bromo-2-fluorobenzene)sulfonyl]morpholine | 1643915-62-1 [sigmaaldrich.com]
- 5. This compound - CAS:1643915-62-1 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
- 6. Buy this compound | 1643915-62-1 [smolecule.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Cell-Based Assaying of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine
Introduction: A Framework for Characterizing Novel Bioactive Compounds
The journey of drug discovery is fundamentally reliant on the precise characterization of novel chemical entities. For a compound such as 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine, a molecule featuring a constellation of pharmacologically relevant motifs, the initial step is to ascertain its biological target and cellular activity. The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and interact with a range of biological targets, including kinases and G protein-coupled receptors (GPCRs).[1][2] The sulfonyl group, combined with the halogenated phenyl ring, suggests potential interactions with enzymes or ion channels.
This guide provides a structured, hypothesis-driven approach for researchers to conduct initial cell-based screening and characterization of this compound. We will outline protocols for assays targeting two of the most prominent drug target classes: G protein-coupled receptors (GPCRs) and ion channels. These assays are designed to be robust, adaptable, and provide a clear path from initial screening to more defined mechanistic studies.
Compound Profile and Safety Precautions
Compound: this compound Molecular Formula: C₁₀H₁₁BrFNO₃S Molecular Weight: 324.17 g/mol (based on structure) CAS Number: Not readily available for this specific sulfonyl derivative. A related compound, 4-(5-Bromo-2-fluorophenyl)morpholine, has the CAS number 1065169-38-1.[3]
Structural Features and Rationale for Assay Selection:
-
Morpholine: A versatile heterocycle frequently found in bioactive compounds, contributing to aqueous solubility and serving as a key interaction motif.[1][2][4]
-
Sulfonamide/Sulfonyl Group: A common functional group in many clinically approved drugs, known to interact with various enzymes and receptors.
-
Bromofluorophenyl Group: The halogenated phenyl ring can influence binding affinity and selectivity through various non-covalent interactions.
Given these structural alerts, it is plausible that this compound could modulate the activity of GPCRs or ion channels, two of the largest families of druggable targets.
Safety and Handling: While a specific Safety Data Sheet (SDS) for this exact compound is not available, prudence dictates handling it with care based on related structures. The morpholine component itself is classified as a flammable liquid and can cause skin and eye damage.[5][6][7][8][9] A structurally similar compound, 4-((4-Fluorophenyl)sulfonyl)morpholine, is listed as harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[10]
General Handling Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store the compound in a tightly sealed container in a cool, dry place.
Hypothesized Mechanisms and Primary Assay Strategies
To efficiently determine the primary biological activity of this compound, a parallel screening approach against GPCRs and ion channels is recommended.
Hypothesis 1: GPCR Modulation
The compound may act as an agonist, antagonist, or allosteric modulator of a GPCR. GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses, often via second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).[11][12] We will describe two primary assays to detect such activity.
-
cAMP Accumulation Assay: To identify modulation of Gs- or Gi-coupled GPCRs.
-
Calcium Flux Assay: To identify modulation of Gq-coupled GPCRs.
Hypothesis 2: Ion Channel Modulation
The compound may block or activate ion channels, which are critical for regulating the membrane potential of excitable cells.[13] Changes in ion channel activity can be detected using fluorescent dyes sensitive to changes in membrane potential.
-
Membrane Potential Assay: A functional assay to detect changes in the polarization of the cell membrane due to ion channel activity.[14]
Experimental Workflow Overview
The following diagram illustrates the proposed workflow for the initial characterization of the test compound.
Caption: High-level workflow for compound characterization.
Detailed Protocols
PART 1: General Cell Culture and Compound Preparation
1.1. Cell Line Selection and Maintenance For initial screening, human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells are recommended due to their robust growth and amenability to transfection. These cell lines can be engineered to express specific GPCR or ion channel targets.[15]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
1.2. Compound Stock and Dilution Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Store at -20°C.
-
Serial Dilutions: On the day of the experiment, perform serial dilutions of the stock solution in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.
PART 2: GPCR Modulation Assays
This protocol is designed to measure the inhibition or stimulation of adenylyl cyclase activity, which is downstream of Gs and Gi-coupled GPCRs.
Principle: The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF®) to detect cAMP levels. A cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate donor are used. In the absence of free cAMP, the donor and acceptor are in close proximity, leading to a high HTRF signal. Cellular cAMP produced upon GPCR activation competes with the d2-labeled cAMP, leading to a decrease in the HTRF signal.
Signaling Pathway:
Caption: Gs/Gi-coupled GPCR signaling pathway.
Materials:
-
HEK293 or CHO cells expressing the target GPCR.
-
White, low-volume 384-well plates.
-
cAMP HTRF® assay kit (e.g., from Cisbio).
-
Forskolin (a direct activator of adenylyl cyclase).
-
Reference agonist and antagonist for the target GPCR.
-
Plate reader capable of HTRF® detection.
Procedure:
-
Cell Plating: Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight.
-
Compound Addition (Antagonist Mode):
-
Add 5 µL of the test compound or reference antagonist at various concentrations.
-
Incubate for 15-30 minutes at room temperature.
-
Add 5 µL of a reference agonist at its EC₈₀ concentration.
-
-
Compound Addition (Agonist Mode):
-
Add 5 µL of the test compound or reference agonist at various concentrations.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Lysis and Detection:
-
Add 5 µL of the HTRF® cAMP-d2 reagent.
-
Add 5 µL of the HTRF® anti-cAMP cryptate reagent.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Read Plate: Measure the fluorescence at 620 nm and 665 nm.
Data Analysis:
-
Calculate the HTRF® ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize the data to positive (reference agonist) and negative (vehicle) controls.
-
Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Quantitative Data Summary:
| Parameter | Agonist Mode | Antagonist Mode |
|---|---|---|
| Test Compound | Dose-response | Dose-response |
| Reference Agonist | Dose-response | EC₈₀ concentration |
| Reference Antagonist | N/A | Dose-response |
| Vehicle Control | 0.5% DMSO | 0.5% DMSO |
This protocol is designed to detect the mobilization of intracellular calcium, a hallmark of Gq-coupled GPCR activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon GPCR activation and subsequent release of Ca²⁺ from the endoplasmic reticulum, the dye binds to calcium, resulting in a significant increase in fluorescence intensity.
Materials:
-
HEK293 or CHO cells expressing the target Gq-coupled GPCR.
-
Black, clear-bottom 96- or 384-well plates.
-
Calcium-sensitive dye kit (e.g., Fluo-4 Direct™).
-
Probenecid (an inhibitor of organic anion transporters to prevent dye leakage).
-
Reference agonist and antagonist for the target GPCR.
-
Fluorescence plate reader with an injection system (e.g., FLIPR®).[16]
Procedure:
-
Cell Plating: Seed 20,000-40,000 cells per well and incubate overnight.
-
Dye Loading:
-
Remove the culture medium.
-
Add 100 µL of the dye-loading solution containing the calcium-sensitive dye and probenecid.
-
Incubate for 60 minutes at 37°C.
-
-
Assay:
-
Place the cell plate into the fluorescence reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Agonist Mode: Inject the test compound or reference agonist and record the fluorescence signal for 2-3 minutes.
-
Antagonist Mode: Pre-incubate the cells with the test compound or reference antagonist for 15-30 minutes before injecting the reference agonist.
-
-
Data Analysis:
-
Measure the peak fluorescence response after compound addition.
-
Normalize the data to the baseline and to positive/negative controls.
-
Plot the normalized response against the log of the compound concentration to determine EC₅₀ or IC₅₀ values.
-
PART 3: Ion Channel Modulation Assay
This protocol provides a general method to screen for compounds that modulate the activity of various ion channels by measuring changes in cell membrane potential.[14]
Principle: The assay uses a fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential. Depolarization of the membrane (e.g., by opening Na⁺ or Ca²⁺ channels) causes the dye to enter the cells, increasing fluorescence. Hyperpolarization (e.g., by opening K⁺ channels) causes the dye to exit the cells, decreasing fluorescence.
Materials:
-
Cells expressing the ion channel of interest (e.g., voltage-gated sodium or potassium channels).
-
Black, clear-bottom 96- or 384-well plates.
-
Membrane potential assay kit (e.g., from Molecular Devices or ION Biosciences).[13]
-
Known ion channel opener and blocker as positive controls.
-
Appropriate buffer (e.g., Hanks' Balanced Salt Solution).
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed cells at an appropriate density and incubate overnight.
-
Dye Loading:
-
Remove the culture medium.
-
Add 100 µL of the membrane potential dye loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Compound Addition:
-
Add the test compound or control compounds at various concentrations.
-
Incubate for 15-30 minutes.
-
-
Stimulation (if required):
-
For voltage-gated channels, add a depolarizing agent (e.g., a high concentration of KCl) to activate the channels.
-
-
Read Plate: Measure the fluorescence intensity before and after stimulation.
Data Analysis:
-
Calculate the change in fluorescence in response to the compound.
-
Normalize the data to positive (known modulator) and negative (vehicle) controls.
-
Plot the normalized response against the log of the compound concentration to determine EC₅₀ or IC₅₀ values.
Data Interpretation and Next Steps
-
Positive Hit: A compound that shows a reproducible, dose-dependent effect in any of the primary assays is considered a "hit."
-
Hit Validation: Positive hits should be re-tested to confirm their activity. An orthogonal assay, which measures a different endpoint of the same biological process, should be used to rule out assay-specific artifacts.
-
Mechanism of Action Studies: For confirmed hits, further studies are required to elucidate the precise mechanism. For a GPCR modulator, this could involve radioligand binding assays to determine affinity and binding site. For an ion channel modulator, electrophysiology (e.g., patch-clamp) is the gold standard for detailed characterization of its effects on channel gating and conductance.[17][18]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the initial characterization of this compound. By employing a hypothesis-driven approach targeting major drug classes like GPCRs and ion channels, researchers can efficiently triage this novel compound and pave the way for more in-depth mechanistic studies. The provided protocols are robust and adaptable, ensuring that the generated data is both reliable and informative for guiding future drug development efforts.
References
- (Reference not directly cited in the final text but used for background knowledge).
- ION Biosciences. (n.d.). Ion Channel Assay Services.
- Hothersall, J. D., Brown, G. A., & Dale, I. (2014). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1175, 107-124.
- SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
- (Reference not directly cited in the final text but used for background knowledge).
- Verheij, M. H. P., & Leurs, R. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
- Fisher Scientific. (2010). Morpholine - SAFETY DATA SHEET.
- Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- (Reference not directly cited in the final text but used for background knowledge).
- Terstappen, G. C. (2005). Identification of novel Kv1.3 blockers using a fluorescent cell-based ion channel assay. Assay and Drug Development Technologies, 3(5), 543-553.
- National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual.
- Penta. (2025). Morpholine - SAFETY DATA SHEET.
- (Reference not directly cited in the final text but used for background knowledge).
- Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
- (Reference not directly cited in the final text but used for background knowledge).
- Reaction Biology. (n.d.). Ion Channel Assay Services.
- (Reference not directly cited in the final text but used for background knowledge).
- ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service.
- Iacona, A. D., & Galdiero, E. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Charles River Laboratories. (n.d.). Ion Channel Assays.
- PubChem. (n.d.). 4-((4-Fluorophenyl)sulfonyl)morpholine.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine.
- (Reference not directly cited in the final text but used for background knowledge).
- (Reference not directly cited in the final text but used for background knowledge).
- (Reference not directly cited in the final text but used for background knowledge).
- ChemicalBook. (n.d.). Morpholine - Safety Data Sheet.
- (Reference not directly cited in the final text but used for background knowledge).
- (Reference not directly cited in the final text but used for background knowledge).
- Nexchem Ltd. (2019). SAFETY DATA SHEET - Morpholine.
- (Reference not directly cited in the final text but used for background knowledge).
- Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1.
- S. C. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2267.
- (Reference not directly cited in the final text but used for background knowledge).
- Matrix Scientific. (n.d.). 4-(5-Bromo-2-fluorophenyl)morpholine.
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1065169-38-1 Cas No. | 4-(5-Bromo-2-fluorophenyl)morpholine | Matrix Scientific [matrixscientific.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemos.de [chemos.de]
- 8. chemicalbook.com [chemicalbook.com]
- 9. nexchem.co.uk [nexchem.co.uk]
- 10. 4-((4-Fluorophenyl)sulfonyl)morpholine | C10H12FNO3S | CID 755377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. Identification of novel Kv1.3 blockers using a fluorescent cell-based ion channel assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. multispaninc.com [multispaninc.com]
- 16. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Aryl Sulfonylmorpholines
Welcome to our dedicated technical support center for the synthesis of aryl sulfonylmorpholines. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important structural motif. Aryl sulfonylmorpholines are prevalent in a wide array of biologically active compounds, and their synthesis, while conceptually straightforward, can present a number of practical challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, from starting material preparation to final product purification. Our goal is to equip you with the knowledge to diagnose problems, optimize your reaction conditions, and achieve reliable and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of aryl sulfonylmorpholines. Each issue is presented in a question-and-answer format, detailing potential causes and offering actionable solutions grounded in chemical principles.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in aryl sulfonylmorpholine synthesis are a frequent challenge and can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
Potential Causes & Solutions:
-
Hydrolysis of the Aryl Sulfonyl Chloride: Aryl sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into the corresponding and unreactive sulfonic acid.[1] This is one of the most common reasons for low conversion.
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture content.[1]
-
-
Inappropriate Base Selection: The choice of base is critical. It must be strong enough to neutralize the HCl byproduct generated during the reaction but should not compete with morpholine as a nucleophile.[1]
-
Solution: Non-nucleophilic organic bases such as triethylamine (TEA) or pyridine are commonly used.[1] For more sensitive substrates, a hindered base like diisopropylethylamine (DIPEA) can be beneficial. Inorganic bases like potassium carbonate can also be effective, particularly in biphasic systems.
-
-
Sub-optimal Reaction Temperature: The reaction between morpholine and aryl sulfonyl chloride is typically exothermic. However, insufficient thermal energy may lead to slow reaction rates, while excessive heat can promote side reactions and decomposition.
-
Solution: Start the reaction at 0 °C during the addition of the sulfonyl chloride to control the initial exotherm, then allow it to warm to room temperature or gently heat to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time.
-
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound. A common side reaction is the formation of a bis-sulfonated product if a primary amine is present elsewhere in the molecule.[1]
-
Solution: Control the stoichiometry carefully, typically using a slight excess of morpholine (1.1-1.2 equivalents) to ensure complete consumption of the sulfonyl chloride.[1] If other reactive functional groups are present, consider using protecting groups.
-
Experimental Protocol: General Procedure for the Sulfonylation of Morpholine
-
To a solution of morpholine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of the aryl sulfonyl chloride (1.0 eq.) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Question 2: I am observing an unexpected side product in my reaction. How can I identify and minimize it?
Answer:
The nature of the side product depends on the specific substrates and reaction conditions. However, there are common culprits to consider.
Common Side Products and Mitigation Strategies:
-
Aryl Sulfonic Acid: As mentioned, this arises from the hydrolysis of the aryl sulfonyl chloride.[1] Its presence is a strong indicator of moisture in the reaction.
-
Mitigation: Adhere strictly to anhydrous reaction conditions.
-
-
Bis-Arylsulfonylmorpholine (in cases of N-unsubstituted morpholine precursors): While morpholine itself is a secondary amine, if you are using a precursor with a primary amine that subsequently forms the morpholine ring, bis-sulfonylation is a risk.
-
Mitigation: Use a larger excess of the amine or employ a suitable protecting group strategy.[1]
-
-
Products from Ring-Opening of Morpholine: Under harsh acidic or basic conditions and elevated temperatures, the morpholine ring can potentially undergo cleavage.
-
Mitigation: Maintain moderate reaction temperatures and use non-nucleophilic bases.
-
-
Byproducts from Cross-Coupling Reactions (e.g., Buchwald-Hartwig or Ullmann): If you are forming the C-N bond via cross-coupling, side reactions can include hydrodehalogenation of the aryl halide or homocoupling of the starting materials.
Question 3: My product is difficult to purify. What are some effective purification strategies?
Answer:
Aryl sulfonylmorpholines are often polar compounds, which can make purification challenging.
Purification Techniques:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or DCM in hexanes is a good starting point. For more polar products, adding a small amount of methanol to the DCM or ethyl acetate can improve elution.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high purity material, especially on a larger scale.
-
Solvent Selection: Good solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexanes. The goal is to find a solvent or solvent mixture in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
-
-
Liquid-Liquid Extraction: A thorough aqueous workup is crucial to remove the hydrochloride salt of the base (e.g., triethylammonium chloride) and any unreacted morpholine. Washing the organic layer with dilute acid (e.g., 1 M HCl) can help remove residual morpholine, followed by a wash with saturated sodium bicarbonate to neutralize any remaining acid.
-
Dealing with High Polarity: If the product is very polar and streaks on the silica gel column, consider using a different stationary phase like alumina (neutral or basic) or a reverse-phase column.
| Problem | Potential Cause | Suggested Solution |
| Product stuck on silica column | High polarity of the compound. | Switch to a more polar eluent (e.g., add methanol to DCM). Consider using a different stationary phase like alumina. |
| Co-elution with impurities | Similar polarity of product and impurity. | Optimize the solvent system for column chromatography. Attempt recrystallization from a suitable solvent system. |
| Product is an oil | Inherent property of the compound. | Attempt to form a salt (e.g., hydrochloride) which may be crystalline. High-vacuum distillation if the compound is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to aryl sulfonylmorpholines?
There are two primary disconnection strategies for the synthesis of aryl sulfonylmorpholines:
-
Formation of the S-N Bond: This is the most common approach and involves the reaction of an aryl sulfonyl chloride with morpholine.[4] This is a classical nucleophilic substitution reaction at the sulfur atom.
-
Formation of the C-N Bond: This strategy utilizes modern cross-coupling methodologies to couple morpholine with an aryl halide or pseudohalide that already contains the sulfonyl group.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and morpholine.[3][5] This method is valued for its broad substrate scope and functional group tolerance.[3]
-
Ullmann Condensation: A copper-catalyzed C-N coupling reaction.[6] Traditionally, this reaction required harsh conditions (high temperatures), but modern ligand systems have enabled milder reaction conditions.[6][7]
-
Q2: How do I choose between the S-N bond formation and C-N bond formation strategies?
The choice of strategy depends on the availability of starting materials and the functional groups present in the molecule.
-
S-N Bond Formation (Sulfonylation of Morpholine): This is often the most direct and cost-effective method if the corresponding aryl sulfonyl chloride is commercially available or readily synthesized. However, the synthesis of the aryl sulfonyl chloride itself can be challenging and may involve harsh reagents like chlorosulfonic acid, which have limited functional group compatibility.[4]
-
C-N Bond Formation (Cross-Coupling): This approach is advantageous when the required aryl sulfonyl chloride is not accessible or when the synthesis needs to be performed on a substrate with sensitive functional groups that would not tolerate the conditions of chlorosulfonation. Palladium-catalyzed methods, in particular, offer excellent functional group tolerance.[2]
Q3: What is the mechanism of the Buchwald-Hartwig amination for the synthesis of aryl sulfonylmorpholines?
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.[5]
-
Ligand Exchange/Base-Mediated Deprotonation: The amine (morpholine) coordinates to the palladium center, and a base deprotonates the amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
The efficiency and success of this reaction are highly dependent on the choice of phosphine ligand, which modulates the reactivity of the palladium center.[5]
Q4: Can I use microwave irradiation to accelerate the synthesis of aryl sulfonylmorpholines?
Yes, microwave-assisted synthesis can be a valuable tool to accelerate these reactions. For both the classical sulfonylation and cross-coupling reactions, microwave heating can significantly reduce reaction times from hours to minutes. However, it is important to carefully screen the reaction conditions, as the high temperatures achieved in the microwave can sometimes lead to catalyst decomposition or the formation of different side products.[8]
Visualizing the Synthetic Workflow
Diagram 1: Key Synthetic Routes to Aryl Sulfonylmorpholines
Caption: Comparison of S-N and C-N bond formation strategies.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH.[Link]
-
Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal.[Link]
-
Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. NIH.[Link]
-
Recent progress in cross-dehydrogenative sulfonamidation of (hetero)arenes. Chemical Review and Letters.[Link]
- Process for preparing morpholine disulfide.
-
Synthesis of N-substituted morpholine nucleoside derivatives. PubMed.[Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.[Link]
-
Sulfonylureas through CuCl‐catalyzed direct C−N coupling of sulfonamides and isocyanates. ResearchGate.[Link]
- Method for the purification of aryl sulfonic acids and salts.
-
Ullmann condensation. Wikipedia.[Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect.[Link]
-
Early investigations using morpholine-4-sulfonyl chloride A as the starting material … ResearchGate.[Link]
-
AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides. Semantic Scholar.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PMC - NIH.[Link]
-
Question on purifying aryl Sulfonic acids. Reddit.[Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications.[Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.[Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.[Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.[Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.[Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate.[Link]
-
Morpholine synthesis. Organic Chemistry Portal.[Link]
-
On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. ResearchGate.[Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.[Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.[Link]
-
Sulfonamide Synthesis: Unlocking New Pathways with Aryl Triflates via Photocatalytic Coupling. ResearchGate.[Link]
-
The Formation of Morpholine Thiosulfate From Morpholine and Sulfur. UNI ScholarWorks.[Link]
-
Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans. PubMed.[Link]
- Purification of alkyl aryl sulfonates.
-
Purification of alkyl Bpin/other alkyl boronic esters. Reddit.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
Technical Support Center: Optimizing Sulfonylmorpholine Reaction Conditions
Welcome to the technical support center for the synthesis and optimization of sulfonylmorpholine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of N-sulfonylmorpholine derivatives. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding sulfonylmorpholine synthesis.
Q1: What is the most common method for synthesizing sulfonylmorpholines?
A1: The most prevalent and straightforward method is the reaction of a sulfonyl chloride with morpholine.[1][2] This is a nucleophilic substitution reaction where the nitrogen atom of the morpholine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Q2: Why is the choice of base so critical in this reaction?
A2: The base plays a crucial role in scavenging the HCl generated during the reaction. Without a base, the HCl would protonate the morpholine, rendering it non-nucleophilic and halting the reaction. However, the choice of base can also influence the reaction rate and the formation of byproducts. A non-nucleophilic organic base like pyridine or triethylamine is often preferred as it does not compete with the morpholine for the sulfonyl chloride.[3]
Q3: My sulfonyl chloride starting material is old. Can I still use it?
A3: It is highly recommended to use a fresh or properly stored sulfonyl chloride. Sulfonyl chlorides are very susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding sulfonic acid.[3] Sulfonic acids are unreactive under these conditions and will lead to low yields. If you suspect your sulfonyl chloride has degraded, it's best to purify it by distillation or recrystallization, or to use a fresh batch.
Q4: What are the key safety precautions to consider during this reaction?
A4: Sulfonyl chlorides are lachrymators and can be corrosive, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, especially on a larger scale, so proper temperature control is essential. Additionally, some organic bases like pyridine have strong, unpleasant odors and are toxic, requiring careful handling.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues, their causes, and actionable solutions.
Low or No Product Yield
This is one of the most common issues encountered in sulfonylmorpholine synthesis.
| Potential Cause | Explanation | Solution |
| Hydrolysis of Sulfonyl Chloride | Sulfonyl chlorides readily react with water to form unreactive sulfonic acids. This is a primary cause of low yields.[3] | Ensure all glassware is oven-dried before use. Use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Base | If the HCl byproduct is not effectively neutralized, it will protonate the morpholine, stopping the reaction. | Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine). For less reactive amines or sulfonyl chlorides, a slight excess of the base (1.1-1.2 equivalents) may be beneficial. |
| Low Reaction Temperature | While exothermic, some reactions may require initial heating to overcome the activation energy barrier, especially with sterically hindered reactants. | If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC to avoid decomposition at higher temperatures. |
| Poor Quality Reagents | Impurities in the morpholine or sulfonyl chloride can interfere with the reaction. | Use purified reagents. Morpholine can be distilled, and sulfonyl chlorides can be recrystallized or distilled. |
| Steric Hindrance | If either the sulfonyl chloride or a substituted morpholine is sterically bulky, the reaction rate can be significantly slower. | Increase the reaction time and/or temperature. Consider using a less hindered base. In some cases, a more forcing solvent (e.g., DMF, DMSO) may be necessary, but be mindful of potential side reactions.[4] |
Formation of Impurities and Side Products
Even with a reasonable yield, impurities can complicate purification and subsequent steps.
| Potential Cause | Explanation | Solution |
| Unreacted Starting Materials | Incomplete reaction will leave unreacted morpholine and sulfonyl chloride (or its hydrolysis product, sulfonic acid) in the crude mixture. | Monitor the reaction by TLC until one of the starting materials is consumed. Adjust stoichiometry or reaction time accordingly. |
| Hydrolysis Product (Sulfonic Acid) | As mentioned, hydrolysis of the sulfonyl chloride is a common side reaction. The resulting sulfonic acid can be difficult to remove during work-up. | A basic aqueous wash (e.g., with saturated sodium bicarbonate solution) during the work-up will deprotonate the sulfonic acid, making it water-soluble and easily extracted from the organic layer. |
| Excess Morpholine | Using a large excess of morpholine can make its removal from the final product challenging due to its relatively high boiling point. | An acidic aqueous wash (e.g., with 1M HCl) during the work-up will protonate the excess morpholine, making it water-soluble. |
| Discoloration of the Reaction Mixture | The reaction mixture may darken, especially with prolonged heating or the presence of impurities. | This is often due to minor decomposition pathways. While it may not significantly impact the yield of the desired product, it can complicate purification. If the product is a solid, recrystallization is often effective at removing colored impurities. For oils, column chromatography may be necessary. |
Experimental Protocols
General Procedure for the Synthesis of 4-(Phenylsulfonyl)morpholine
This protocol provides a starting point for the synthesis of a simple sulfonylmorpholine. It should be adapted based on the specific reactivity of the sulfonyl chloride and any substituents on the morpholine ring.
Materials:
-
Morpholine
-
Benzenesulfonyl chloride
-
Triethylamine (or pyridine)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add morpholine (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq).
-
Slowly add a solution of benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred reaction mixture over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Purification Protocols
Recrystallization:
Recrystallization is an effective method for purifying solid sulfonylmorpholines.[5][6][7][8][9]
-
Dissolve the crude solid in a minimum amount of a hot solvent. Common solvents for recrystallization of sulfonylmorpholines include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Column Chromatography:
For oily products or difficult-to-separate solid mixtures, column chromatography is the preferred purification method.[2][3][10][11][12]
-
Choose an appropriate solvent system based on TLC analysis. A mixture of ethyl acetate and hexanes is a common starting point.
-
Pack a silica gel column with the chosen eluent.
-
Dissolve the crude product in a minimum amount of the eluent or a more polar solvent (like DCM) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing the Workflow and Logic
General Reaction Mechanism
Caption: General reaction mechanism for the synthesis of sulfonylmorpholine.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
-
Gryaznova, T.V., Kholin, K.V., Nikanshina, E.O., Khrizanforova, V.V., Strekalova, S.O., Fayzullin, R.R., & Budnikova, Y.H. (2020). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 25(1), 179. [Link]
-
Bansal, G., Kumar, S., & Singh, K. (2011). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Journal of Chemical and Pharmaceutical Research, 3(4), 164-171. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved January 23, 2026, from [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Wang, Q., et al. (2019). Column Chromatography Approach to Determine Mobility of Fluorotelomer Sulfonates and Polyfluoroalkyl Betaines. Environmental Science & Technology, 53(19), 11219-11228. [Link]
- Google Patents. (1972). US3644408A - Process for preparing morpholine disulfide.
-
Chen, Y.-L., et al. (2024). Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer. Archiv der Pharmazie, 357(4), e2300435. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 23, 2026, from [Link]
-
Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Reddit. (2025). Recrystallization for foam like crystals. [Link]
-
Chemistry For Everyone. (2025). How Is Column Chromatography Used To Separate Compounds?. [Link]
-
Professor Dave Explains. (2013). Recrystallization. [Link]
-
Li, Y., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2853. [Link]
-
Zhu, Z., et al. (2010). Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6614-6618. [Link]
-
Bizet, V., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(13), 8343-8404. [Link]
-
Matiichuk, Y., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 123-129. [Link]
-
Usha, Y. (2023). Column Chromatography in Pharmaceutical Analysis: Methods and Applications. Journal of Pharmaceutical Sciences and Research, 15(1), 1-2. [Link]
-
Professor Dave Explains. (2020). Recrystallization. [Link]
-
Chemistry LibreTexts. (2024). 2.4A: Macroscale Columns. [Link]
-
Lennie, A. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 3), 297–298. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Organic Chemistry, 9(4), 2115-2126. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgsyn.org [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mt.com [mt.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Accessing new polymorphs and solvates through solvothermal recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Column chromatography approach to determine mobility of fluorotelomer sulfonates and polyfluoroalkyl betaines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. longdom.org [longdom.org]
Technical Support Center: Synthesis of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine
Prepared by: Senior Application Scientist, Organic Chemistry Division
Welcome to the dedicated technical support guide for the synthesis of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important synthetic transformation. Our goal is to provide you with not just protocols, but the underlying chemical principles to troubleshoot common issues, ensuring the integrity and success of your experiments.
The synthesis of aryl sulfonamides is a cornerstone reaction in medicinal chemistry.[1] However, the seemingly straightforward coupling of an aryl sulfonyl chloride with an amine can be fraught with challenges that impact yield, purity, and scalability.[2] This guide addresses the most frequently encountered side reactions and provides robust solutions based on mechanistic understanding.
Section 1: The Ideal Synthesis Pathway: A Reference Protocol
The target molecule is synthesized via the nucleophilic substitution of chloride from 5-bromo-2-fluorobenzenesulfonyl chloride by morpholine. A non-nucleophilic base, such as triethylamine or pyridine, is used to quench the hydrochloric acid byproduct.[3]
Reaction: 5-bromo-2-fluorobenzenesulfonyl chloride + morpholine → this compound + HCl
Table 1: Optimized Reference Protocol
| Parameter | Recommended Condition | Rationale & Causality |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF), Anhydrous | Inert, aprotic solvents that solubilize reactants well. Anhydrous grade is critical to prevent hydrolysis of the sulfonyl chloride.[3] |
| Temperature | 0 °C to Room Temperature (approx. 25 °C) | The reaction is typically exothermic. Starting at 0 °C allows for controlled addition and minimizes initial side reactions. Allowing the reaction to warm to RT ensures completion. |
| Reactant Stoichiometry | Sulfonyl Chloride (1.0 eq) | Limiting reagent. |
| Morpholine (1.1 - 1.2 eq) | A slight excess ensures the complete consumption of the more valuable sulfonyl chloride. | |
| Base (e.g., Triethylamine) (1.2 - 1.5 eq) | Sufficient excess to neutralize the generated HCl and the HCl salt of the excess morpholine without interfering. | |
| Reaction Time | 2 - 6 hours | Typically sufficient for full conversion. Progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes exposure to atmospheric moisture, preventing hydrolysis of the sulfonyl chloride.[3] |
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common problems encountered during the synthesis. Each entry details the potential cause, the underlying mechanism of failure, and robust corrective and preventative actions (CAPA).
Q1: My reaction yield is low or non-existent. What is the primary suspect?
Answer: The most common cause of low or failed sulfonamide synthesis is the degradation of the sulfonyl chloride starting material through hydrolysis.[3]
-
Mechanism of Failure: Hydrolysis Sulfonyl chlorides are highly electrophilic and react readily with water to form the corresponding sulfonic acid.[4] This sulfonic acid is unreactive towards the amine under these conditions, representing a dead-end for the starting material and a direct cause of yield loss. The reaction is often faster than the desired reaction with the amine.
-
Corrective and Preventative Actions (CAPA):
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). Use freshly opened or distilled anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[3]
-
Starting Material Integrity: If the 5-bromo-2-fluorobenzenesulfonyl chloride has been stored for a long time or improperly, it may have already hydrolyzed. Verify its purity by NMR before use.
-
Order of Addition: Add the sulfonyl chloride (or a solution of it) slowly to the cooled (0 °C) solution of morpholine and base. This ensures the amine is present to react immediately, outcompeting trace amounts of water.
-
Caption: Desired reaction pathway vs. the competing hydrolysis side reaction.
Q2: My final product is impure after workup. What are the likely contaminants?
Answer: Impurities often arise from unreacted starting materials or specific, predictable side products. The key is to identify the impurity to select the correct purification strategy.
-
Contaminant A: 5-Bromo-2-fluorobenzenesulfonic Acid
-
Origin: This is the product of sulfonyl chloride hydrolysis, as discussed in Q1.
-
Identification: It is a highly polar, acidic, and often water-soluble compound. It will appear as a baseline spot on normal-phase TLC and will not be easily extracted into common organic solvents from a basic aqueous phase.
-
CAPA / Removal:
-
Aqueous Wash: During workup, wash the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate). The sulfonic acid will be deprotonated to the sulfonate salt, which is highly water-soluble and will be removed into the aqueous phase.
-
Silica Gel Chromatography: If the basic wash is insufficient, the sulfonic acid will stick strongly to silica gel. The desired sulfonamide product is significantly less polar and will elute much earlier.
-
-
-
Contaminant B: A Second Morpholine has Added to the Ring (SNAr Product)
-
Origin: The starting aryl ring is activated towards Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing sulfonyl group. The fluorine atom is a good leaving group for this type of reaction. A second equivalent of morpholine can displace the fluorine atom, especially at elevated temperatures or with prolonged reaction times.
-
Identification: This byproduct will have a higher molecular weight (addition of a morpholine unit, loss of fluorine). It can be readily identified by LC-MS. Its polarity will be similar to the desired product, making it challenging to separate.
-
CAPA / Prevention:
-
Strict Temperature Control: Avoid heating the reaction mixture. Perform the reaction at 0 °C to room temperature.
-
Stoichiometry Control: Do not use a large excess of morpholine. The recommended 1.1-1.2 equivalents is usually sufficient.
-
Purification: Careful silica gel chromatography may be required to separate this impurity from the desired product.
-
-
Caption: Conditions favoring the desired product vs. the SNAr side reaction.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the optimal base for this reaction and why?
-
A: A non-nucleophilic, tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal. Its sole purpose is to act as an acid scavenger for the HCl produced.[3] Primary or secondary amines should be avoided as they would compete with morpholine as nucleophiles, leading to undesired sulfonamide byproducts. Pyridine can be used but is often harder to remove during workup.
-
-
Q: How can I monitor the reaction using Thin Layer Chromatography (TLC)?
-
A: Spot three lanes on your TLC plate: the sulfonyl chloride starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (Rxn). Use a solvent system like 30% Ethyl Acetate in Hexanes. The sulfonyl chloride should have a high Rf. The morpholine will not be UV active. The product sulfonamide will be a new, more polar spot (lower Rf) that appears over time. The reaction is complete when the sulfonyl chloride spot has been completely consumed.
-
-
Q: My sulfonyl chloride is a dark oil. Can I still use it?
-
A: Dark coloration often indicates degradation. While it might still be usable, expect lower yields. It is highly recommended to purify the sulfonyl chloride before use, for example, by short-path distillation (if thermally stable) or by dissolving it in an inert solvent, washing with ice-cold water to remove the sulfonic acid, drying, and concentrating. However, the best practice is to use high-purity starting materials. The synthesis of aryl sulfonyl chlorides can be harsh, and impurities may be carried over from that step.[1]
-
Section 4: Verified Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), add anhydrous dichloromethane (DCM, approx. 0.2 M relative to the sulfonyl chloride).
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Add morpholine (1.1 eq) followed by triethylamine (1.3 eq).
-
Reaction: Prepare a solution of 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring morpholine/TEA solution over 15 minutes.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring the consumption of the sulfonyl chloride by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess morpholine and TEA), saturated NaHCO₃ solution (to remove any sulfonic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: The crude product is often a solid. To purify it, select a suitable solvent system for recrystallization (e.g., isopropanol, ethanol, or ethyl acetate/hexanes). The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent until a clear solution is obtained.[3]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for 1 hour.
-
Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Section 5: Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting common synthesis issues.
References
-
Dunn, P. J., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
Wallace, D. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21286–21293. [Link]
-
Bao, H., et al. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 16(5), 1318–1321. [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Wall, F. E. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(6), 501–506. [Link]
Sources
Technical Support Center: Synthesis of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine
Welcome to the technical support center for the synthesis of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of sulfonamide synthesis.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 5-Bromo-2-fluorobenzenesulfonyl chloride and morpholine. This reaction, while straightforward in principle, can be influenced by several factors that affect yield and purity. The general reaction scheme is as follows:
Figure 1: General reaction scheme for the synthesis of this compound.
This guide will help you address common issues encountered during this synthesis, ensuring a robust and reproducible experimental outcome.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is a common issue in sulfonamide synthesis and can stem from several factors. Let's break down the potential culprits and their solutions.
-
Cause 1: Incomplete Reaction
-
Explanation: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.
-
Solution:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials.
-
Increase reaction time: If starting material is still present after the initial reaction time, extend it and continue monitoring.
-
Adjust temperature: While the reaction can often be run at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.
-
-
-
Cause 2: Hydrolysis of the Sulfonyl Chloride
-
Explanation: 5-Bromo-2-fluorobenzenesulfonyl chloride is susceptible to hydrolysis, especially in the presence of water, which will convert it to the unreactive 5-bromo-2-fluorobenzenesulfonic acid.[1]
-
Solution:
-
Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Minimize exposure to air: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
-
-
Cause 3: Suboptimal Base Stoichiometry
-
Explanation: A base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction. Insufficient base can lead to the protonation of morpholine, rendering it non-nucleophilic. Conversely, a large excess of base can sometimes lead to side reactions.
-
Solution:
-
Use the correct stoichiometry: Typically, 1.1 to 1.5 equivalents of base are sufficient.
-
Slow addition of the sulfonyl chloride: Adding the sulfonyl chloride solution dropwise to the mixture of morpholine and base can help maintain a consistent pH and prevent localized areas of high acidity.
-
-
-
Cause 4: Poor Quality of Starting Materials
-
Explanation: The purity of 5-Bromo-2-fluorobenzenesulfonyl chloride and morpholine is critical. Impurities in the sulfonyl chloride or water in the morpholine can lead to lower yields.
-
Solution:
-
Verify starting material purity: Use freshly purchased or purified starting materials. The purity of the sulfonyl chloride can be checked by NMR or melting point.
-
Use dry morpholine: If the morpholine has been stored for a long time, consider drying it over a suitable drying agent like potassium hydroxide (KOH) pellets followed by distillation.
-
-
Table 1: Summary of Parameters for Yield Optimization
| Parameter | Recommended Range | Rationale |
| Morpholine (equiv.) | 1.0 - 1.2 | A slight excess can help drive the reaction to completion. |
| Base (equiv.) | 1.1 - 1.5 | To neutralize the HCl byproduct and prevent amine protonation. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | Aprotic solvents are preferred to avoid reaction with the sulfonyl chloride. |
| Temperature | 0 °C to 50 °C | Start at 0 °C for the addition, then allow to warm to room temperature or gently heat to increase the rate. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS for completion. |
Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge. Here are the most likely impurities and strategies to avoid them:
-
Side Product 1: 5-Bromo-2-fluorobenzenesulfonic acid
-
Formation: This results from the hydrolysis of the starting sulfonyl chloride by water present in the reaction mixture.
-
Minimization: As mentioned previously, ensure stringent anhydrous conditions.
-
-
Side Product 2: Bis-sulfonated Morpholine (if a primary amine were used)
-
Formation: While morpholine is a secondary amine and can only be mono-sulfonated, if a primary amine were used as a contaminant or in a different synthesis, bis-sulfonylation could occur.
-
Minimization: Not applicable for morpholine, but a crucial consideration for reactions with primary amines.
-
-
Side Product 3: Unreacted Starting Materials
-
Presence: Incomplete reaction will leave unreacted 5-Bromo-2-fluorobenzenesulfonyl chloride and morpholine.
-
Minimization: Optimize reaction conditions (time, temperature, stoichiometry) as discussed in Question 1.
-
Purification Strategy:
-
Work-up: After the reaction is complete, a standard aqueous work-up can help remove some impurities. Quench the reaction with water or a dilute acid (e.g., 1M HCl) to protonate and dissolve the excess morpholine and the base hydrochloride salt. The desired product will remain in the organic layer.
-
Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Crystallization/Chromatography: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If recrystallization is ineffective, column chromatography on silica gel is a reliable method for obtaining a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?
A1: The reaction proceeds via a nucleophilic acyl-type substitution mechanism. The nitrogen atom of morpholine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The base present in the reaction mixture then neutralizes the hydrochloric acid (HCl) that is formed.
dot
Caption: Nucleophilic substitution mechanism for sulfonamide formation.
Q2: Can I use a different base, for example, pyridine or an inorganic base like potassium carbonate?
A2: Yes, other bases can be used, but with some considerations.
-
Pyridine: Can be used as both a base and a solvent. It is effective but can sometimes be more difficult to remove during work-up due to its higher boiling point.
-
Inorganic bases (e.g., K₂CO₃, NaHCO₃): These can be used, particularly in a biphasic system or with a phase-transfer catalyst. However, they are generally less soluble in common organic solvents, which can lead to slower reaction rates. For laboratory-scale synthesis, tertiary amines are often more convenient.
Q3: Is the fluorine atom on the phenyl ring susceptible to nucleophilic aromatic substitution (SNAr) by morpholine?
A3: This is a very insightful question. The sulfonyl group is a strong electron-withdrawing group, which can activate the aromatic ring for nucleophilic aromatic substitution (SNAr).[2] The fluorine atom is ortho to the sulfonyl group, which is an activating position. However, the reaction of an amine with a sulfonyl chloride is generally much faster than SNAr on an activated aryl fluoride. Under the typical mild conditions (room temperature to gentle heat) for sulfonamide formation, SNAr is unlikely to be a significant competing reaction. At much higher temperatures or with a large excess of morpholine for prolonged periods, it could become a possibility.
dot
Caption: A logical workflow for troubleshooting common synthesis issues.
Q4: What is a typical experimental protocol I can start with?
A4: Based on general procedures for sulfonamide synthesis, here is a reliable starting protocol.
Experimental Protocol: Synthesis of this compound
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add morpholine (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2-0.5 M concentration relative to the sulfonyl chloride).
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and stir.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 5-Bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled morpholine solution over 15-30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-4 hours, but may be left to stir overnight.
-
Work-up:
-
Quench the reaction by adding water.
-
If DCM was used as the solvent, transfer the mixture to a separatory funnel. If THF was used, most of it should be removed under reduced pressure before adding water and an extraction solvent like ethyl acetate.
-
Separate the layers. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]
- Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Bolla, M. L., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Zuilhof, H., et al. (2020).
Sources
"stability issues of bromo-fluorophenyl sulfonylmorpholine derivatives" in assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support hub for bromo-fluorophenyl sulfonylmorpholine derivatives. As a Senior Application Scientist, I've developed this guide to address the unique stability challenges this chemical class can present in experimental assays. These molecules, which combine a halogenated aromatic ring with a sulfonylmorpholine core, possess chemical features that require careful consideration to ensure data integrity and reproducibility. This center provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate these complexities.
Troubleshooting Guide: Diagnosing Assay Instability
This section is designed to help you identify the root cause of common issues observed during your experiments.
Q1: My compound's activity or measured concentration appears to decrease over the duration of my assay (e.g., >1 hour). What's happening?
This is a classic sign of compound instability in your aqueous assay buffer. The two most likely culprits for this chemical class are hydrolysis of the sulfonamide bond and poor aqueous solubility leading to precipitation over time.
Potential Cause 1: pH-Dependent Hydrolysis The sulfonamide group, central to the sulfonylmorpholine moiety, can be susceptible to hydrolysis, breaking the sulfur-nitrogen bond. This degradation is highly dependent on the pH of your assay buffer.[1]
-
Acidic Conditions (pH < 6.5): Sulfonamides are generally most vulnerable to acid-catalyzed hydrolysis.[1] If your assay buffer is acidic, you may be cleaving your parent molecule into inactive degradants.
-
Neutral to Alkaline Conditions (pH 7.0 - 9.0): Most sulfonamides exhibit greater stability in this range.[1]
Troubleshooting Steps:
-
Verify Buffer pH: Physically measure the pH of your final assay buffer at the temperature of your experiment.
-
Run a pH-Stability Profile: Test your compound's stability in a matrix of buffers across a pH range (e.g., pH 5.0, 6.5, 7.4, 8.5). Use an analytical method like HPLC-MS to quantify the parent compound remaining over time.[2]
-
Adjust Assay Buffer: If instability is noted, consider if your assay can be performed at a more favorable pH.
Potential Cause 2: Compound Precipitation What is soluble in 100% DMSO often crashes out when diluted into an aqueous buffer.[3] This is a very common issue. Even if the solution appears clear initially, molecules can slowly aggregate and precipitate, reducing the effective concentration available to interact with your biological target.[4][5]
Troubleshooting Steps:
-
Visual Inspection: After diluting your compound into the assay buffer, let it sit for the full duration of your experiment. Visually check for cloudiness or precipitate at the end.[3]
-
Centrifugation Test: Prepare a sample of your compound in the final assay buffer. Incubate for the experiment's duration. Centrifuge the sample at high speed (e.g., >14,000 x g) for 15 minutes and measure the concentration of the compound in the supernatant via HPLC or UV-Vis. A significant drop from the nominal concentration indicates precipitation.
-
Reduce Final Compound Concentration: Determine if the observed biological effect can be achieved at a lower concentration that remains soluble.
-
Increase DMSO Carryover (with caution): Increasing the final DMSO percentage in the assay (e.g., from 0.5% to 1.0%) can improve solubility. However, you must validate that the higher DMSO concentration does not impact your assay's performance.[5]
Q2: I'm seeing inconsistent results between experiments run on different days, even with the same protocol. Why?
This often points to issues with stock solution integrity or environmental factors affecting the compound.
Potential Cause 1: Stock Solution Degradation or Precipitation DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere.[6] Water uptake into your DMSO stock significantly reduces the solubility of many organic compounds, leading to precipitation, especially during freeze-thaw cycles.[6][7] What you think is a 10 mM stock may actually be much lower in concentration.[4]
Troubleshooting Steps:
-
Aliquot Your Stocks: Prepare small, single-use aliquots of your primary DMSO stock solution to minimize freeze-thaw cycles.[8]
-
Use High-Quality DMSO: Start with dry, anhydrous DMSO and handle it in a way that minimizes exposure to humid air.
-
Re-qualify Old Stocks: Before critical experiments, re-check the concentration and purity of aged stock solutions using HPLC.
Potential Cause 2: Photodegradation The bromo-fluorophenyl ring contains chromophores that can absorb light, particularly in the UV range. This energy can sometimes lead to photochemical reactions and degradation.[9][10] If your lab bench is exposed to direct sunlight or your assay involves UV-based detection, this is a possibility.
Troubleshooting Steps:
-
Protect from Light: Store stock solutions in amber vials and work with the compound under reduced light conditions. Use yellow lights if extreme sensitivity is suspected.[11][12]
-
Conduct a Photostability Test: Prepare two sets of your compound in assay buffer. Expose one to your typical lab lighting conditions (or the light source of your instrument) for the duration of the experiment, and keep the other completely dark. Compare the remaining parent compound in both samples by HPLC.[13]
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for solid and DMSO stocks of these compounds? A: For long-term stability, solid (powder) forms should be stored desiccated at -20°C or -80°C, protected from light.[12] DMSO stock solutions should be stored in small, tightly sealed single-use aliquots at -20°C or -80°C to minimize water absorption and freeze-thaw cycles.[14][15]
| Condition | Solid Compound | DMSO Stock Solution |
| Temperature | -20°C to -80°C | -20°C to -80°C[12] |
| Light | Protect from light (amber vials) | Protect from light (amber vials) |
| Atmosphere | Store under inert gas (Ar, N₂) if possible; use desiccant | Minimize air exposure; use anhydrous DMSO |
| Handling | Aliquot into single-use vials | Minimize freeze-thaw cycles (< 3-5) |
Q: My assay buffer contains a reducing agent like DTT or TCEP. Could this be a problem? A: While less common for aryl bromides than other halides, there is a potential for reaction with strong nucleophiles or reducing agents, especially under prolonged incubation or elevated temperatures. If you suspect this, you can run a stability experiment comparing your compound's integrity in buffer with and without the reducing agent.[2]
Q: Could my compound be reacting with assay proteins or other components? A: Yes, this is a form of assay interference.[16] Halogenated aromatic compounds can sometimes be "pan-assay interference compounds" (PAINS) that exhibit non-specific activity through various mechanisms, including reactivity.[16] If you observe activity in multiple, unrelated assays, or if the dose-response curve is unusual, you should consider running counter-screens to rule out assay artifacts.[17]
Visualizing the Problem: Workflows and Mechanisms
Troubleshooting Workflow
This decision tree can guide your investigation into poor assay performance.
Caption: A troubleshooting decision tree for assay instability.
Potential Sulfonamide Hydrolysis Pathway
Under acidic conditions, the sulfonamide nitrogen can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.
Caption: Acid-catalyzed hydrolysis of the sulfonamide bond.
Protocols: Experimental Guide
Protocol 1: Assay Buffer Stability Assessment
This protocol allows you to determine the stability of your compound in your specific assay buffer over the time course of your experiment.
Objective: To quantify the percentage of the parent compound remaining after incubation in assay buffer at a specific temperature and time.
Materials:
-
Your bromo-fluorophenyl sulfonylmorpholine derivative
-
Anhydrous DMSO
-
Your final assay buffer
-
HPLC or LC-MS system with a suitable column (Pentafluorophenyl (PFP) columns are often excellent for halogenated compounds).[18]
-
Temperature-controlled incubator/water bath
-
Autosampler vials
Procedure:
-
Prepare a 10 mM Stock: Accurately weigh your compound and prepare a 10 mM stock solution in 100% anhydrous DMSO.
-
Prepare Spiked Buffer: Dilute the DMSO stock into your assay buffer to achieve your final experimental concentration (e.g., 10 µM). Ensure the final DMSO percentage matches your assay conditions (e.g., 0.5%). Prepare enough volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the spiked buffer, and if necessary, quench any reaction by diluting it into a mobile-phase-like solution and/or acidifying it. This is your 100% reference point.[19]
-
Incubation: Place the remaining spiked buffer in an incubator set to the temperature of your biological assay (e.g., 37°C).
-
Time-Point Sampling: At regular intervals (e.g., T=30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw aliquots from the incubating solution. Quench each sample immediately as described in step 3.
-
Analysis:
-
Analyze all samples (T=0 and subsequent time points) by a validated HPLC or LC-MS method.
-
Integrate the peak area of the parent compound for each time point.
-
-
Calculation:
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Interpretation: A stable compound should show >85-90% of the parent compound remaining at the final time point. A significant drop indicates instability. The acceptance criteria for stability can vary, but a loss of more than 15% is generally considered significant.[19][20]
References
-
Biswas, D. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available at: [Link]
-
De Groot, M. J., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available at: [Link]
-
Koperniku, A., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. Available at: [Link]
-
Thorne, N., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]
-
Das, B., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Available at: [Link]
-
Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]
-
Li, G., et al. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega. Available at: [Link]
-
Single Use Support. (2023). Safe handling of bulk drug substances. Available at: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available at: [Link]
-
Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PubMed. Available at: [Link]
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
-
Stella, V. J., & He, Q. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. Available at: [Link]
-
Wang, Z., et al. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Available at: [Link]
-
Clark, J. (2015). Hydrolysis of esters. Chemguide. Available at: [Link]
-
GMP Plastics. (2023). Optimizing Compound Storage for Long-Term Stability and Safety. Available at: [Link]
-
Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]
-
Amaro, F., et al. (2020). Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. Talanta. Available at: [Link]
-
Poku, C., et al. (2020). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. MDPI. Available at: [Link]
-
Choudhary, V. R., et al. (2005). Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Mechanism of ester hydrolysis. YouTube. Available at: [Link]
-
Kalgutkar, A. S., et al. (2020). Method Development and Application of an Accelerated Solution Stability Screen for Drug Discovery. SLAS Discovery. Available at: [Link]
-
Li, Y., et al. (2019). Molecular halogen elimination from halogen-containing compounds in the atmosphere. Physical Chemistry Chemical Physics. Available at: [Link]
-
Białk-Bielińska, A., et al. (2011). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. Available at: [Link]
-
ASHP. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy. Available at: [Link]
-
Pfanstiehl. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. Available at: [Link]
-
Tennyson, S. A., et al. (2022). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Journal of the American Chemical Society. Available at: [Link]
-
Liu, A., et al. (2023). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs. Available at: [Link]
-
Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual, NCBI Bookshelf. Available at: [Link]
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Available at: [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]
-
MSU Extension. (2008). Effect of water pH on the stability of pesticides. Available at: [Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]
-
University of Crete. (n.d.). Hydrolysis. Available at: [Link]
-
Kleinow, K. M., et al. (1986). Effects of pH on the accumulation of sulfonamides by fish. Canadian Journal of Fisheries and Aquatic Sciences. Available at: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Method Development and Application of an Accelerated Solution Stability Screen for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ziath.com [ziath.com]
- 7. ziath.com [ziath.com]
- 8. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 12. gmpplastic.com [gmpplastic.com]
- 13. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]
- 14. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Showdown: Dissecting the Nuances of Novel Kinase Inhibitors in Oncology
For Immediate Release
In the rapidly evolving landscape of oncology, the advent of novel kinase inhibitors has marked a paradigm shift in cancer therapy. These targeted agents offer the promise of enhanced efficacy and reduced toxicity compared to conventional chemotherapy. However, with a growing armamentarium of these drugs, researchers, scientists, and drug development professionals face the critical challenge of selecting the optimal inhibitor for specific clinical contexts. This in-depth guide provides a head-to-head comparison of prominent novel kinase inhibitors, leveraging preclinical and clinical data to illuminate the subtle yet significant differences that can dictate therapeutic success.
The Imperative of Direct Comparison in an Era of Targeted Therapy
The development of kinase inhibitors is a testament to our increasing understanding of the molecular drivers of cancer. By targeting the very engines of malignant cell growth and survival, these drugs can achieve remarkable responses. Yet, not all inhibitors of the same kinase or pathway are created equal. Differences in biochemical potency, kinase selectivity, cellular activity, and propensity for resistance can have profound implications for clinical outcomes. Head-to-head comparisons, therefore, are not merely academic exercises; they are essential for informed decision-making in both the laboratory and the clinic. This guide will delve into the comparative analysis of key kinase inhibitor classes, providing the data and context necessary to discern their individual strengths and weaknesses.
Bruton's Tyrosine Kinase (BTK) Inhibitors: A Tale of Three Covalent Blockers
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway, making it a prime target in B-cell malignancies like chronic lymphocytic leukemia (CLL). The first-generation BTK inhibitor, ibrutinib, revolutionized the treatment of these diseases. However, its off-target effects have spurred the development of more selective second-generation inhibitors, acalabrutinib and zanubrutinib.
Mechanism of Action: Covalent Inhibition of BTK
All three inhibitors—ibrutinib, acalabrutinib, and zanubrutinib—are covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK. This covalent modification permanently disables the kinase, leading to sustained inhibition of BTK signaling.
Figure 1: Simplified B-cell receptor signaling pathway and the point of intervention for BTK inhibitors.
Head-to-Head Comparison of BTK Inhibitors
| Feature | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Generation | First | Second | Second |
| Binding | Covalent | Covalent | Covalent |
| BTK IC50 | ~0.5 nM | ~3 nM | ~0.3 nM |
| Key Off-Target Kinases | TEC, EGFR, ITK, SRC family | Fewer off-targets | Fewer off-targets than ibrutinib |
| Clinical Efficacy (Relapsed/Refractory CLL) | High ORR and PFS | Non-inferior PFS to ibrutinib[1] | Superior PFS to ibrutinib[2] |
| Key Adverse Events | Atrial fibrillation, bleeding, hypertension | Headache, cough[1] | Neutropenia[2] |
Table 1: Comparative profile of first- and second-generation BTK inhibitors. Data compiled from multiple sources.[1][2][3][4][5][6]
The improved selectivity of acalabrutinib and zanubrutinib translates to a more favorable safety profile, with lower incidences of cardiovascular adverse events compared to ibrutinib.[4] In head-to-head clinical trials, acalabrutinib demonstrated non-inferior progression-free survival (PFS) to ibrutinib in patients with relapsed or refractory CLL, while zanubrutinib showed superior PFS.[1][2] These findings underscore the importance of kinase selectivity in optimizing the therapeutic window of targeted inhibitors.
Cyclin-Dependent Kinase 4 and 6 (CDK4/6) Inhibitors: Differentiating the Cell Cycle Blockers
CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition has proven to be a highly effective strategy in hormone receptor-positive (HR+), HER2-negative breast cancer. Three CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—are currently approved, each with distinct pharmacological properties.
Mechanism of Action: G1 Phase Cell Cycle Arrest
CDK4/6 inhibitors prevent the phosphorylation of the retinoblastoma (Rb) protein. This action maintains Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. The result is a G1 cell cycle arrest and inhibition of tumor cell proliferation.
Figure 2: The CDK4/6-Rb pathway and the mechanism of action of CDK4/6 inhibitors.
Head-to-Head Comparison of CDK4/6 Inhibitors
| Feature | Palbociclib | Ribociclib | Abemaciclib |
| CDK4 IC50 | ~11 nM | ~10 nM | ~2 nM |
| CDK6 IC50 | ~16 nM | ~39 nM | ~10 nM |
| Other Kinase Targets | Highly selective for CDK4/6 | Highly selective for CDK4/6 | Also inhibits CDK1, CDK2, CDK9[7][8] |
| Clinical Efficacy (HR+/HER2- Breast Cancer) | Significant PFS benefit | Significant PFS and OS benefit | Significant PFS and OS benefit[9] |
| Key Adverse Events | Neutropenia | Neutropenia, QTc prolongation | Diarrhea, fatigue |
Table 2: Comparative profile of CDK4/6 inhibitors. Data compiled from multiple sources.[7][8][9][10][11]
While all three CDK4/6 inhibitors have demonstrated significant efficacy, there are notable differences in their kinase selectivity and clinical profiles. Abemaciclib exhibits greater potency against CDK4 and also inhibits other CDKs, which may contribute to its efficacy as a single agent.[7][8] In real-world studies, abemaciclib and ribociclib have been associated with longer real-world progression-free survival compared to palbociclib in certain patient populations.[9] The distinct side-effect profiles of these agents are also a key consideration in treatment selection.
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The Evolution of Targeting a Moving Target
Mutations in the epidermal growth factor receptor (EGFR) are a hallmark of a subset of non-small cell lung cancers (NSCLC). The development of EGFR tyrosine kinase inhibitors (TKIs) has transformed the treatment of these tumors. However, the emergence of resistance mutations, particularly the T790M "gatekeeper" mutation, has necessitated the development of next-generation inhibitors.
Mechanism of Action: Blocking EGFR Signaling
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways that promote cell proliferation, survival, and metastasis. EGFR TKIs bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the activation of downstream signaling.
Figure 3: The EGFR signaling pathway and the site of action for EGFR TKIs.
Head-to-Head Comparison of EGFR Inhibitors
| Feature | Gefitinib/Erlotinib (First-Generation) | Osimertinib (Third-Generation) |
| Target EGFR Mutations | Activating mutations (e.g., exon 19 del, L858R) | Activating mutations and T790M resistance mutation |
| Wild-Type EGFR Inhibition | Yes | Minimal[12] |
| Clinical Efficacy (First-Line EGFR-mutant NSCLC) | Significant PFS benefit | Superior PFS and OS to first-generation TKIs[13] |
| CNS Penetrance | Limited | Excellent |
| Key Adverse Events | Rash, diarrhea | Rash, diarrhea (generally milder) |
Table 3: Comparative profile of first- and third-generation EGFR inhibitors. Data compiled from multiple sources.[12][13][14][15][16]
Osimertinib, a third-generation EGFR TKI, was specifically designed to overcome the T790M resistance mutation that limits the efficacy of first-generation inhibitors like gefitinib and erlotinib. In the FLAURA phase III trial, osimertinib demonstrated superior overall survival compared to first-generation EGFR TKIs in the first-line treatment of EGFR-mutated advanced NSCLC.[13] Furthermore, osimertinib has excellent central nervous system (CNS) penetrance, making it particularly effective in patients with brain metastases. Its selectivity for mutant EGFR over wild-type EGFR also results in a more favorable safety profile.[12]
BRAF/MEK Inhibitors: The Power of Combination Therapy in Melanoma
Mutations in the BRAF gene, particularly the V600E mutation, are found in approximately 50% of cutaneous melanomas. The development of BRAF inhibitors led to dramatic initial responses, but resistance inevitably emerged. The combination of a BRAF inhibitor with a MEK inhibitor has been shown to improve outcomes by providing a more complete blockade of the MAPK signaling pathway.
Mechanism of Action: Dual Blockade of the MAPK Pathway
The RAS-RAF-MEK-ERK (MAPK) pathway is a key signaling cascade that regulates cell growth and proliferation. In BRAF-mutant melanoma, this pathway is constitutively active. BRAF inhibitors block the activity of the mutant BRAF protein, while MEK inhibitors block the downstream kinase MEK. This dual inhibition prevents the reactivation of the pathway through feedback mechanisms, leading to more durable responses.
Figure 4: The MAPK pathway and the dual inhibition strategy with BRAF and MEK inhibitors.
Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations
| Feature | Dabrafenib + Trametinib | Encorafenib + Binimetinib |
| BRAF Inhibitor | Dabrafenib | Encorafenib |
| MEK Inhibitor | Trametinib | Binimetinib |
| BRAF V600E IC50 (BRAFi) | ~0.7 nM | ~0.3 nM |
| MEK1 IC50 (MEKi) | ~0.9 nM | ~12 nM |
| Clinical Efficacy (BRAF V600-mutant Melanoma) | Significant PFS and OS benefit | Significant PFS and OS benefit |
| Real-World Comparison | No statistically significant difference in PFS or OS[17] | No statistically significant difference in PFS or OS[17] |
| Key Adverse Events | Pyrexia, rash, hypertension[18] | Rash, hypertension[18] |
Table 4: Comparative profile of BRAF/MEK inhibitor combinations. Data compiled from multiple sources.[17][18][19][20][21]
Both dabrafenib + trametinib and encorafenib + binimetinib have demonstrated significant improvements in progression-free and overall survival in patients with BRAF V600-mutant melanoma. A real-world propensity score-matched survival analysis found no statistically significant differences in PFS or OS between the two combinations, suggesting that the choice between them may be guided by factors such as tolerability and cost.[17] Encorafenib has a longer dissociation half-life from BRAF, which may contribute to more sustained target inhibition.[19]
Experimental Methodologies for Kinase Inhibitor Comparison
The robust comparison of kinase inhibitors relies on a suite of well-defined experimental assays. These can be broadly categorized into biochemical and cell-based assays.
Biochemical Assays: Assessing Direct Kinase Inhibition
Biochemical assays are essential for determining the intrinsic potency of an inhibitor against its purified kinase target. The most common output of these assays is the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[2]
Figure 5: General workflow for a biochemical kinase inhibitor assay to determine IC50.
Step-by-Step Protocol for a Typical Biochemical Kinase Assay (e.g., Radiometric Assay):
-
Prepare the reaction mixture: In a microplate well, combine the purified kinase, a specific peptide or protein substrate, and a buffer containing necessary cofactors (e.g., MgCl2).
-
Add the inhibitor: Add the kinase inhibitor at a range of concentrations to different wells. Include a control with no inhibitor.
-
Initiate the reaction: Start the kinase reaction by adding ATP, often containing a radioactive isotope of phosphorus (³²P or ³³P).
-
Incubate: Allow the reaction to proceed for a defined period at a specific temperature.
-
Stop the reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separate substrate from ATP: Spot the reaction mixture onto a phosphocellulose paper or membrane, which binds the phosphorylated substrate but not the free ATP.
-
Wash: Wash the membrane to remove any unbound radioactive ATP.
-
Quantify: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate IC50: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[22][23]
It is crucial to perform these assays under standardized conditions, particularly the ATP concentration, as this can significantly influence the apparent IC50 value for ATP-competitive inhibitors.[22][23]
Cell-Based Assays: Evaluating Potency in a Physiological Context
While biochemical assays provide a measure of direct target engagement, cell-based assays are critical for understanding an inhibitor's activity in a more physiologically relevant setting.[24] These assays assess the inhibitor's ability to modulate kinase activity within a living cell, taking into account factors such as cell permeability, efflux pumps, and off-target effects.
Figure 6: General workflow for a cell-based assay to determine kinase inhibitor potency.
Step-by-Step Protocol for a Cell-Based Phosphorylation Assay (e.g., Western Blot):
-
Cell Culture: Plate the cancer cell line of interest in a multi-well plate and allow the cells to adhere and grow.
-
Inhibitor Treatment: Treat the cells with the kinase inhibitor at a range of concentrations for a specified duration.
-
Cell Lysis: Wash the cells and then lyse them using a lysis buffer to release the cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for subsequent analysis.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the level of substrate phosphorylation at each inhibitor concentration. Normalize to a loading control (e.g., total protein or a housekeeping gene).
-
Determine Cellular Potency: Plot the inhibition of phosphorylation against the inhibitor concentration to determine the EC50 (half-maximal effective concentration).[24][25]
Navigating the Complexities of Resistance
A major challenge in targeted therapy is the development of drug resistance.[26][27] Resistance can arise through various mechanisms, including:
-
On-target mutations: Alterations in the kinase domain that prevent inhibitor binding.
-
Bypass signaling: Activation of alternative signaling pathways that circumvent the inhibited kinase.
-
Target overexpression: Increased expression of the target kinase, requiring higher drug concentrations for inhibition.
Understanding these resistance mechanisms is crucial for developing next-generation inhibitors and rational combination therapies.[26]
Conclusion: A Data-Driven Approach to Kinase Inhibitor Selection
The era of personalized oncology demands a nuanced understanding of the available therapeutic agents. This guide has provided a framework for the head-to-head comparison of novel kinase inhibitors, emphasizing the importance of both preclinical and clinical data in discerning their unique attributes. By critically evaluating factors such as kinase selectivity, cellular potency, clinical efficacy, safety profiles, and mechanisms of resistance, researchers and clinicians can make more informed decisions that ultimately benefit patients. The continued development and rigorous comparison of novel kinase inhibitors will undoubtedly pave the way for even more effective and tailored cancer therapies in the future.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Langer, T., & Klicic, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 798. [Link]
-
Khan, M. A., et al. (2025). Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment. American journal of clinical oncology, 48(1), 1–9. [Link]
-
Jia, Y., et al. (2016). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical cancer research : an official journal of the American Association for Cancer Research, 22(23), 5754–5761. [Link]
-
Fassl, A., et al. (2021). Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer. Frontiers in oncology, 11, 693207. [Link]
-
Mato, A. R., et al. (2023). Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities. Cancers, 15(5), 1494. [Link]
-
Zimmer, L., et al. (2022). Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma. Cancers, 14(19), 4899. [Link]
-
Pao, W., et al. (2019). Comparison of Various Phase I Combination Therapy Designs in Oncology for Evaluation of Early Tumor Shrinkage Using Simulations. Clinical pharmacology and therapeutics, 105(5), 1236–1244. [Link]
-
Hata, A., et al. (2019). Which Is Better EGFR-TKI Followed by Osimertinib: Afatinib or Gefitinib/Erlotinib?. Anticancer research, 39(7), 3843–3852. [Link]
-
Peyrin-Biroulet, L., et al. (2012). Head-to-head Comparative Studies: Challenges and Opportunities?. Journal of Crohn's & colitis, 6(4), 375–381. [Link]
-
ResearchGate. (n.d.). Abemaciclib shows greater potency than palbociclib & ribociclib in breast cancer cells. ResearchGate. [Link]
-
Aldeghi, M., et al. (2019). Predicting Kinase Inhibitor Resistance: Physics-Based and Data-Driven Approaches. ACS central science, 5(9), 1674–1685. [Link]
-
Becaris Publishing. (2021, January 15). Comparative efficacy of dabrafenib + trametinib versus treatment options for metastatic melanoma in first-line settings. Becaris Publishing. [Link]
-
Klebl, B., et al. (Eds.). (2011). Protein Kinases as Drug Targets. Wiley-VCH. [Link]
-
ResearchGate. (n.d.). Comparison of features and properties between ibrutinib, acalabrutinib, and zanubrutinib. ResearchGate. [Link]
-
World Health Organization. (n.d.). Application for the inclusion of the cyclin-dependent kinase 4/6 inhibitors (palbociclib, ribociclib, abemaciclib) in the WHO Model List of Essential Medicines. World Health Organization. [Link]
-
Linder, M., et al. (2018). Mechanisms of Drug-Resistance in Kinases. Pharmaceuticals, 11(2), 48. [Link]
-
Cytel. (2021, April 21). Understanding Head-to-Head Clinical Trials. Cytel. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
FirstWord Pharma. (2025, October 20). Dabrafenib plus trametinib vs encorafenib plus binimetinib in BRAF-mutant metastatic melanoma: a real-world propensity score-matched survival analysis. FirstWord Pharma. [Link]
-
OncLive. (2024, June 17). Acalabrutinib and Zanubrutinib Both Best Ibrutinib in Real-World Safety and Efficacy CLL/SLL Outcomes. OncLive. [Link]
-
Targeted Oncology. (2025, July 8). Real-World Study Shows Differences in Efficacy Among CDK4/6 Inhibitors for Advanced Breast Cancer. Targeted Oncology. [Link]
-
Montillo, M., et al. (2017). Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells. Haematologica, 102(1), 155–164. [Link]
-
ResearchGate. (2025, November 3). BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis. ResearchGate. [Link]
-
The ASCO Post. (2019, November 10). Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer: FLAURA Phase III Trial. The ASCO Post. [Link]
-
The ASCO Post. (2018, December 10). Encorafenib and Binimetinib: A New Benchmark in Metastatic Melanoma Therapy?. The ASCO Post. [Link]
-
PR Newswire. (2026, January 13). Head-to-Head Real-World Data: Cadonilimab Outperforms PD-1 Inhibitors in First-Line PD-L1-Low Gastric Cancer. PR Newswire. [Link]
-
Ramalingam, S. S., et al. (2020). Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis. Current oncology (Toronto, Ont.), 27(2), e145–e153. [Link]
-
Awan, F. (2023, June 21). Selecting between ibrutinib, acalabrutinib and zanubrutinib in the frontline setting in CLL. YouTube. [Link]
-
bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(9), e0161748. [Link]
-
Pérez-Fidalgo, J. A., et al. (2023). Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer. Cancers, 15(9), 2636. [Link]
-
ResearchGate. (n.d.). Gefitinib, erlotinib afatinib and osimertinib are the approved TKIs targeting the epidermal growth factor receptor (EGFR) mutations. ResearchGate. [Link]
-
Liu, J., et al. (2020). From bench to bedside, 2-in-1 design expedites phase 2/3 oncology drug development. Journal of Hematology & Oncology, 13(1), 1-3. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. onclive.com [onclive.com]
- 5. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.who.int [cdn.who.int]
- 12. mdpi.com [mdpi.com]
- 13. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 14. Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. researchgate.net [researchgate.net]
- 19. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. becarispublishing.com [becarispublishing.com]
- 21. Encorafenib and Binimetinib - The ASCO Post [ascopost.com]
- 22. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 23. application.wiley-vch.de [application.wiley-vch.de]
- 24. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents, especially novel or specialized compounds like 4-((5-Bromo-2-fluorophenyl)sulfonyl)morpholine, is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for its safe disposal, grounded in an understanding of its chemical characteristics. As no specific Safety Data Sheet (SDS) may be readily available for this compound, this protocol is built upon an expert assessment of its constituent functional groups, a standard and necessary practice in a research environment.[1]
Hazard Assessment: A Chemist's Perspective
Understanding the "why" behind a disposal protocol is crucial for ensuring its correct implementation. The hazards of this compound can be inferred by examining its three primary structural components.
-
The 5-Bromo-2-fluorophenyl Group: This portion of the molecule classifies it as a halogenated aromatic compound .[2] Such compounds are often persistent in the environment and require specific disposal methods, typically high-temperature incineration, to prevent the release of toxic byproducts.[2] The presence of bromine and fluorine necessitates its segregation into a dedicated halogenated waste stream.[3][4][5]
-
The Sulfonyl Group (-SO₂-): This functional group forms a stable sulfonamide linkage with the morpholine ring. While sulfonyl halides can be reactive with water, sulfonamides are generally more chemically robust.[6][7] Its presence contributes to the overall polarity and chemical properties of the molecule.
-
The Morpholine Group: Morpholine itself is a cyclic amine ether that is classified as a flammable liquid and is known to cause severe skin burns and eye damage.[8][9][10] Therefore, the parent compound must be handled with the assumption that it is, at a minimum, a skin and eye irritant.[11]
Based on this analysis, this compound must be treated as a hazardous chemical waste, with specific attention paid to its halogenated nature and potential as an irritant.
Essential Safety and Handling Information
Prior to handling or disposal, it is critical to be prepared. The following table summarizes the essential safety parameters derived from analogous chemical structures.
| Parameter | Guideline & Rationale | Citations |
| Primary Hazard Class | Halogenated Organic Waste | [2][3][4] |
| Potential Health Hazards | Assumed to be harmful if swallowed, a skin/eye irritant, and may cause respiratory irritation. This is based on the properties of morpholine and brominated aromatics. | [11][12][13] |
| Handling Environment | All manipulations, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood. | [14][15] |
| Incompatible Materials | Keep away from strong oxidizing agents, strong acids, and bases to prevent uncontrolled reactions. | [4] |
| Waste Segregation | CRITICAL: Must be collected separately from non-halogenated organic waste. Co-mingling can disrupt the waste treatment process and increase disposal costs. | [4][5][16] |
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable. The causality behind each selection is to create a complete barrier against potential exposure routes.
| PPE Item | Specification | Rationale | Citations |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | To prevent dermal absorption and contact irritation. | [12][17] |
| Eye Protection | Tightly fitting safety goggles and a face shield if there is a splash risk. | To protect against accidental splashes to the eyes, which could cause serious damage. | [12][15] |
| Body Protection | Standard flame-retardant laboratory coat. | To protect skin and personal clothing from contamination. | [15][18] |
| Respiratory Protection | Not generally required if handled exclusively within a functioning fume hood. Use an appropriate respirator if there is a risk of generating dust or aerosols outside of a fume hood. | To prevent inhalation of airborne particles. | [12][17] |
Spill Management Protocol
In the event of an accidental release, a swift and correct response is vital to mitigate exposure and environmental contamination.
For Small Spills (contained within a chemical fume hood):
-
Ensure all required PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a designated, clearly labeled hazardous waste container for halogenated solid waste.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[13][19]
For Large Spills (or any spill outside of a fume hood):
-
Evacuate the immediate area and alert all nearby personnel.
-
Restrict access to the area.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedure
This protocol ensures compliance with institutional and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[20][21]
-
Waste Characterization and Segregation:
-
Identify all waste streams containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, weighing paper, spill cleanup debris).
-
These materials must be segregated as Halogenated Organic Waste .[2][5] This is the most critical step, as halogenated waste requires specific incineration conditions to prevent the formation of dioxins and other persistent pollutants.
-
-
Container Selection:
-
For solid waste, use a sealable, chemically compatible container (e.g., a polyethylene pail or drum) clearly designated for solid halogenated waste.[13]
-
For liquid waste, use a sealable, chemically compatible container (e.g., a polyethylene carboy or safety can) designated for liquid halogenated waste.[5][14] Do not fill liquid containers beyond 75% capacity to allow for vapor expansion.[14]
-
-
Proper Labeling:
-
Waste Accumulation and Storage:
-
Keep the waste container tightly sealed at all times, except when actively adding waste.[4][5]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.[5]
-
The SAA should be in a well-ventilated area, away from ignition sources, and the container must be kept within secondary containment to prevent spills.[13][14]
-
-
Final Disposal:
-
Once the container is full or waste is no longer being generated, contact your institution's EHS office to arrange for a waste pickup.[22]
-
Do not remove the waste from the laboratory yourself. Disposal must be handled by trained professionals and transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[20][23]
-
Prohibited Disposal Methods
To ensure safety and environmental compliance, the following disposal methods are strictly forbidden:
-
DO NOT dispose of this compound, in either solid or liquid form, down the drain.[13][14]
-
DO NOT dispose of this chemical in the regular trash.[14]
-
DO NOT allow solvents containing this chemical to evaporate in the fume hood as a means of disposal.[14]
-
DO NOT mix this waste with incompatible waste streams, particularly non-halogenated solvents or strong acids/bases.[4][16]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
International journal of health sciences. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]
-
Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
ICL Group. (n.d.). Bromine Safety Handbook. Retrieved from [Link]
-
ResearchGate. (2025, August 10). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]
-
Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
ResearchGate. (2016, January 12). Where can I find handling precautions to work with brominated flame retardants? Retrieved from [Link]
-
Washington University in St. Louis EHS. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
YouTube. (2024, June 6). Bromination safety. Retrieved from [Link]
-
International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Lyon: IARC. Retrieved from [Link]
-
OSU Seafood Lab. (n.d.). Method Chemicals Disposal. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Wuyts, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2146. Retrieved from [Link]
-
YouTube. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
-
ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
Sources
- 1. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. hscprep.com.au [hscprep.com.au]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. epfl.ch [epfl.ch]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. fishersci.com [fishersci.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dollycorporation.com [dollycorporation.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. 7.2 Organic Solvents [ehs.cornell.edu]
- 17. youtube.com [youtube.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. epa.gov [epa.gov]
- 21. osha.gov [osha.gov]
- 22. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
